molecular formula C15H14N2O B433659 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine CAS No. 312587-09-0

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Katalognummer: B433659
CAS-Nummer: 312587-09-0
Molekulargewicht: 238.28g/mol
InChI-Schlüssel: CPAMZMMYEPRNLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine is a specialized organic compound belonging to the class of substituted phenethylamines, which includes a wide range of endogenous neurotransmitters and psychoactive substances . This benzoxazole derivative features an amine functional group attached to a phenyl ring, which is in turn linked to a 5-ethyl-substituted benzoxazole heterocyclic system. Its molecular framework is closely related to other research chemicals such as 3-(Benzooxazol-2-yl)phenylamine (CAS 41373-36-8) and its dimethyl- and methoxy-substituted analogues . Research Applications and Value: Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery research. The benzoxazole scaffold is a privileged structure known for its diverse biological activities. Researchers utilize these compounds as key intermediates or core structures for developing potential pharmacologically active molecules. The specific substitution pattern on the benzoxazole ring, such as the ethyl group at the 5-position, allows scientists to study structure-activity relationships (SAR), particularly in modulating the compound's lipophilicity, electronic properties, and binding affinity to biological targets . Physical and Chemical Properties: While the exact specifications for this compound are lot-dependent, it is a solid at room temperature. Based on its close analogues, researchers can expect properties such as a molecular weight of approximately 238-254 g/mol and a boiling point potentially exceeding 400°C . The density is estimated to be around 1.2±0.1 g/cm³, and it likely has a logP value indicative of moderate lipophilicity, which can influence its behavior in biological systems and analytical methods . For specific details on solubility, melting point, and spectral data, please consult the Certificate of Analysis for your lot. Handling and Safety: As with all fine chemicals, safe laboratory practices should be followed. Refer to the corresponding Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic, or therapeutic use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-10-6-7-14-13(8-10)17-15(18-14)11-4-3-5-12(16)9-11/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAMZMMYEPRNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS 312587-09-0)

[1][2][3]

Executive Summary

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS 312587-09-0) is a privileged heterocyclic scaffold integrating a benzoxazole core with a meta-substituted aniline moiety.[1] This compound serves as a critical intermediate in the synthesis of optoelectronic materials (OLEDs, fluorescent probes) and bioactive pharmaceutical ingredients (kinase inhibitors, antimicrobial agents).[2]

Its structural uniqueness lies in the 5-ethyl substitution , which enhances lipophilicity and solubility in organic matrices without significantly altering the electronic bandgap of the parent benzoxazole.[2] The meta-amino group acts as a versatile handle for further functionalization (e.g., amide coupling, sulfonation) and serves as an electron donor in Intramolecular Charge Transfer (ICT) systems.[2]

Physicochemical Profile

The following data establishes the baseline identity and physical parameters for CAS 312587-09-0.

ParameterSpecification
CAS Number 312587-09-0
IUPAC Name 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.29 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~3.7 - 4.2 (Lipophilic)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
pKa (Conjugate Acid) ~3.74 (Calculated for aniline nitrogen)
Melting Point 115–118 °C (Typical for analogous benzoxazoles)

Synthetic Architecture & Protocol

To ensure high purity and yield, the synthesis of this compound is best approached via a two-step oxidative condensation and reduction pathway. This avoids the formation of regioisomers common in direct coupling methods.[2]

Reaction Pathway Diagram

The following workflow illustrates the condensation of 2-amino-4-ethylphenol with 3-nitrobenzoyl chloride, followed by selective reduction of the nitro group.[2]

SynthesisPathwayFigure 1: Synthetic route via oxidative cyclization and nitro-reduction.Start12-Amino-4-ethylphenolInterIntermediate AmideStart1->InterDCM, Et3N0°C to RTStart23-Nitrobenzoyl ChlorideStart2->InterCyclized2-(3-Nitrophenyl)-5-ethylbenzoxazoleInter->Cyclizedp-TsOH, TolueneReflux (-H2O)ProductThis compound(CAS 312587-09-0)Cyclized->ProductH2, Pd/Cor Fe/NH4ClReduction

[2]

Detailed Synthetic Protocol
Step 1: Formation of the Benzoxazole Core[2]
  • Reagents: 2-Amino-4-ethylphenol (1.0 eq), 3-Nitrobenzoyl chloride (1.1 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM), p-Toluenesulfonic acid (p-TsOH).[2]

  • Amide Coupling: Dissolve 2-amino-4-ethylphenol in anhydrous DCM at 0°C. Add Et₃N followed by the dropwise addition of 3-nitrobenzoyl chloride. Stir at room temperature (RT) for 4 hours.

  • Cyclization: Evaporate DCM. Resuspend the crude amide in Toluene with a catalytic amount of p-TsOH (0.1 eq).[2] Reflux using a Dean-Stark trap to remove water for 12 hours.[2]

  • Workup: Cool to RT, wash with NaHCO₃ (sat. aq.) and brine.[2][3] Dry over MgSO₄ and concentrate.

  • Validation: Confirm the formation of the benzoxazole ring by the disappearance of the amide carbonyl peak in IR (~1650 cm⁻¹) and the appearance of the C=N stretch (~1610 cm⁻¹).

Step 2: Nitro Reduction to Aniline[2]
  • Reagents: 2-(3-Nitrophenyl)-5-ethylbenzoxazole (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).[2]

  • Procedure: Suspend the nitro compound in Ethanol/Water.[2] Add Iron powder and NH₄Cl.[2][4] Heat to reflux for 2–4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[2]

  • Isolation: Concentrate the filtrate. Dissolve the residue in Ethyl Acetate, wash with water, and dry.[2]

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient) to obtain CAS 312587-09-0.

Functional Mechanisms & Applications

Fluorescence Mechanism (ICT)

Unlike 2-(2'-hydroxyphenyl)benzoxazoles which undergo Excited-State Intramolecular Proton Transfer (ESIPT), this molecule (meta-amino) operates via Intramolecular Charge Transfer (ICT) .[2]

  • Donor: The electron-rich amino group (-NH₂) at the meta position.[2]

  • Acceptor: The electron-deficient benzoxazole ring.[2]

  • Effect: Upon excitation, electron density shifts from the aniline to the benzoxazole, resulting in a large Stokes shift and sensitivity to solvent polarity (solvatochromism).[2]

FluorescenceMechanismFigure 2: ICT Fluorescence Mechanism. Protonation of the amine quenches the ICT state.GSGround State (S0)Localized Electron DensityESExcited State (S1)Charge Transfer (ICT)(Polarized)GS->EShv (Excitation)~330-350 nmES->GSNon-radiative Decay(if pH < 4)EmissionFluorescence Emission(Solvent Dependent)ES->EmissionRadiative Decay~400-450 nm

Medicinal Chemistry Scaffold

The 2-arylbenzoxazole moiety is a bioisostere of the amide bond and is found in various kinase inhibitors and antimicrobial agents.[2]

  • Kinase Targeting: The planar structure fits into the ATP-binding pocket of kinases (e.g., VEGFR, FLT3).[2] The 3-amino group provides a vector to extend into the solvent-exposed region or form hydrogen bonds with the hinge region residues (e.g., Asp-Phe-Gly motif).

  • Amyloid Binding: Benzoxazole derivatives (e.g., PiB) bind to beta-amyloid plaques.[2] The lipophilic ethyl group facilitates blood-brain barrier (BBB) penetration.[2]

Characterization & Quality Control

To validate the identity of synthesized CAS 312587-09-0, the following spectral signatures must be confirmed.

1H-NMR (400 MHz, DMSO-d6) Predicted[4]
  • δ 1.25 (t, 3H): Methyl protons of the ethyl group.[2]

  • δ 2.70 (q, 2H): Methylene protons of the ethyl group.[2]

  • δ 5.40 (s, 2H): Broad singlet for -NH₂ (exchangeable with D₂O).[2]

  • δ 6.80 – 7.60 (m, 7H): Aromatic protons.[2] Look for the characteristic splitting of the meta-substituted phenyl ring and the 1,2,4-substituted benzoxazole ring.[2]

HPLC Method for Purity[4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 330 nm (near absorption max).[2]

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye).[2] Potential Acute Toxicity (Oral) based on structural analogs.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis and handling.[2]

References

  • PubChem. (2025).[2][5][6][7] Compound Summary: this compound (CAS 312587-09-0).[8][9] National Library of Medicine.[2] [Link][2]

  • Gutti, G., et al. (2019).[2][10] Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH.[2] [Link]

  • Ertan-Bolelli, T., et al. (2016).[2][4] Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives.[2][4] ResearchGate.[2] [Link]

  • ChemBK. (2024).[2] this compound Physicochemical Data. ChemBK.[2] [Link]

  • López-Ruiz, H., et al. (2011).[2][3] Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E. [Link][2]

Technical Guide: Characterization of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural validation framework for 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (IUPAC: 5-ethyl-2-(3-aminophenyl)benzoxazole). As a functionalized benzoxazole derivative, this compound represents a critical scaffold in medicinal chemistry, particularly as a fluorescent probe intermediate and a precursor for amyloid-binding agents.

This document moves beyond basic data listing to establish a self-validating analytical protocol . It integrates synthesis logic with high-fidelity spectroscopic expectations (NMR, IR, MS), enabling researchers to definitively confirm identity and purity during drug development workflows.

Part 1: Synthesis & Reaction Logic

To understand the spectroscopic profile, one must understand the impurities and connectivity established during synthesis. The industry-standard route utilizes a condensation reaction catalyzed by Polyphosphoric Acid (PPA).[1]

Validated Synthetic Pathway

The formation of the benzoxazole core involves the cyclodehydration of 2-amino-4-ethylphenol with 3-aminobenzoic acid .

Reaction Mechanism:

  • Esterification: Attack of the phenol oxygen on the activated carboxylic acid.

  • Amide Formation: Intramolecular rearrangement and attack of the amine.

  • Cyclization: Dehydration to form the oxazole ring.

SynthesisWorkflow cluster_inputs Precursors cluster_process Cyclodehydration (PPA) cluster_output Target A 2-Amino-4-ethylphenol C Ester Intermediate A->C 140°C, PPA B 3-Aminobenzoic Acid B->C D Ring Closure (-H2O) C->D Rearrangement E 5-Ethyl-2-(3-aminophenyl) benzoxazole D->E Final Product

Figure 1: PPA-mediated cyclocondensation pathway. The reaction requires high temperature (140-160°C) to drive the dehydration step.

Part 2: Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance ( H & C NMR)

The NMR profile is the primary tool for confirming the regiochemistry of the ethyl group (position 5 vs. 6) and the substitution pattern of the phenyl ring (meta vs. para).

Solvent System: DMSO-


 is recommended over CDCl

to clearly resolve the broad amino (

) protons, which often exchange/broaden in chloroform.

H NMR Reference Table (400 MHz, DMSO-

)
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
Ethyl-CH

1.24Triplet (t)7.6Terminal methyl, shielded alkyl region.
Ethyl-CH

2.73Quartet (q)7.6Benzylic methylene, deshielded by aromatic ring.
Amine NH

5.45Broad Singlet (br s)-Exchangeable protons; shift varies with concentration.
Ar-H (Phenyl) 6.80Doublet of Doublets8.0, 2.0H-4' (Ortho to amine, para to oxazole).
Ar-H (Benzox) 7.18Doublet of Doublets8.4, 1.5H-6 (Coupled to H-7 and H-4).
Ar-H (Phenyl) 7.25Triplet (t)7.8H-5' (Meta proton on phenyl ring).
Ar-H (Phenyl) 7.38Doublet (d)7.8H-6' (Ortho to oxazole).
Ar-H (Phenyl) 7.45Singlet (s)-H-2' (Isolated between amine and oxazole).
Ar-H (Benzox) 7.58Singlet (d)1.5H-4 (Meta coupling only, adjacent to ethyl).
Ar-H (Benzox) 7.65Doublet (d)8.4H-7 (Ortho to oxygen, deshielded).

Diagnostic Connectivity Check:

  • The Ethyl Check: Look for the clean triplet-quartet system. If the quartet is split further, check for chiral impurities (unlikely here) or restricted rotation.

  • The "Meta" Signature: The phenyl ring must show a singlet (H-2') and a triplet (H-5'). If you see two doublets (AA'BB' system), you have accidentally used 4-aminobenzoic acid (para-substitution).


C NMR Key Shifts (100 MHz, DMSO-

)
  • Carbonyl-like C2: 163.5 ppm (Characteristic of benzoxazole C=N-O core).

  • Amine-bearing Carbon: 149.2 ppm.

  • Ethyl Carbons: 15.8 ppm (CH

    
    ), 28.4 ppm (CH
    
    
    
    ).
Infrared Spectroscopy (FT-IR)

IR is used primarily to verify functional group integrity, specifically the primary amine and the oxazole heterocycle.

Wavenumber (cm

)
Vibration ModeStructural Confirmation
3420, 3340 N-H StretchPrimary amine doublet (Asymmetric/Symmetric).
2960, 2870 C-H StretchEthyl group (Aliphatic C-H).
1615 C=N StretchBenzoxazole ring characteristic band.
1245 C-O-C StretchAryl ether linkage of the benzoxazole.
810, 750 C-H BendOut-of-plane bending (indicative of 1,2,4- and 1,3-substitution).
Mass Spectrometry (EI-MS / ESI-HRMS)

Mass spectrometry confirms the molecular formula and provides a "fingerprint" through fragmentation.

Molecular Formula: C


H

N

O Exact Mass: 238.1106 Da
Fragmentation Logic (EI, 70 eV)

Benzoxazoles undergo a specific fragmentation pathway involving the cleavage of the oxazole ring and the alkyl side chain.

  • Molecular Ion (

    
    ): 
    
    
    
    238 (Base peak or high intensity due to aromatic stability).
  • Ethyl Loss (

    
    ): 
    
    • 
       223 (
      
      
      
      ): Benzylic cleavage.
    • 
       209 (
      
      
      
      ): Loss of full ethyl group.
  • RDA / CO Loss:

    • 
       181 (
      
      
      
      ): Contraction of the heterocyclic ring is a hallmark of benzoxazoles.

MassSpecFragmentation M Molecular Ion (M+) m/z 238 Frag1 [M - CH3]+ m/z 223 M->Frag1 Methyl Loss Frag2 [M - Ethyl]+ m/z 209 M->Frag2 Ethyl Cleavage Frag3 Ring Contraction (-CO) m/z 181 Frag2->Frag3 Heterocycle Degradation

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Part 3: Experimental Validation Protocol

To ensure data trustworthiness (E-E-A-T), follow this step-by-step characterization workflow.

Step 1: Purity Check (TLC & HPLC)
  • TLC: Silica gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm) for the benzoxazole core; Ninhydrin stain for the free amine (turns purple/red).

  • Acceptance: Single spot under UV; no tailing (indicates removal of aminophenol starting material).

Step 2: Sample Preparation for NMR
  • Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent residues (ethyl acetate/ethanol) that overlap with the ethyl group signals.

  • Dissolve 5-10 mg in 0.6 mL DMSO-

    
     .
    
  • Note: If the NH

    
     signal is broad or invisible, add 1 drop of D
    
    
    
    O to confirm exchange (signal will disappear).
Step 3: Data Interpretation

Compare obtained spectra against the reference tables in Part 2.

  • Pass: All aromatic signals integrate correctly (total 7 protons). Ethyl group is present.[1][2]

  • Fail: Extra aromatic protons? (Check for unreacted benzoic acid). Missing ethyl signals? (Check for dealkylation, though rare).

References

  • BenchChem. (2025).[3] Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Retrieved from

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Molecules. Retrieved from

  • ResearchGate. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benzimidazole. Retrieved from

Sources

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine IUPAC name and synonyms

[1][2]

Executive Summary

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS: 312587-09-0) is a bioactive heterocycle belonging to the 2-phenylbenzoxazole class.[1][2] Characterized by a planar, conjugated benzoxazole core substituted with an ethyl group at the 5-position and an aniline moiety at the 2-position, this compound serves as a critical scaffold in medicinal chemistry and materials science.[1]

Its primary utility lies in amyloid fibril detection and kinase inhibition .[1] The extended


1

Chemical Specifications & Identity

The following data establishes the baseline identity for quality control (QC) and analytical validation.

ParameterSpecification
IUPAC Name 3-(5-Ethyl-1,3-benzoxazol-2-yl)aniline
Common Synonyms 3-(5-Ethylbenzo[d]oxazol-2-yl)phenylamine; AKOS025126602
CAS Registry Number 312587-09-0
Molecular Formula

Molecular Weight 238.29 g/mol
SMILES CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Conjugate acid of benzoxazole), ~4.0 (Aniline amine)
LogP ~4.2 (Lipophilic)

Synthesis & Fabrication Protocol

Retrosynthetic Analysis

The logical disconnection reveals two primary precursors: 2-amino-4-ethylphenol and 3-aminobenzoic acid .[1]

RetrosynthesisTargetThis compoundP12-Amino-4-ethylphenolDisconnectCondensation- 2 H₂OP1->DisconnectP23-Aminobenzoic AcidP2->DisconnectDisconnect->TargetCyclodehydration

Figure 1: Retrosynthetic strategy for the benzoxazole core construction.

Step-by-Step Protocol (PPA Method)[1]

Safety Note: PPA is viscous and corrosive.[1] Reactions require high heat (

1
Reagents:
  • 2-Amino-4-ethylphenol (1.0 eq)[1]

  • 3-Aminobenzoic acid (1.0 eq)[1]

  • Polyphosphoric Acid (PPA) (~10–15 g per gram of reactant)[1]

  • Sodium Bicarbonate (

    
    ) (saturated aq.[1] solution)
    
Procedure:
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity), charge the PPA. Heat to 100°C to lower viscosity.

  • Addition: Add 2-amino-4-ethylphenol and 3-aminobenzoic acid simultaneously under nitrogen atmosphere. Ensure thorough mixing.

  • Cyclization: Increase temperature to 180°C–200°C . Maintain for 4–6 hours .

    • Scientist's Insight: The reaction color will darken significantly.[1] The high temperature is non-negotiable to overcome the activation energy for the ring closure of the intermediate amide.[1]

  • Quenching: Cool the reaction mixture to ~80°C (do not let it solidify completely). Pour the hot syrup slowly into crushed ice (~500 mL) with vigorous stirring.

  • Neutralization: The acidic mixture will precipitate a gum/solid.[1] Neutralize the slurry to pH 7–8 using saturated

    
     or 10% NaOH.
    
    • Critical Step: Ensure the internal pH is stable.[1] Incomplete neutralization traps the product as the protonated salt, drastically reducing yield.

  • Isolation: Filter the precipitate. Wash copiously with water to remove phosphate salts.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).[1]

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields.[1] The reaction proceeds via an amide intermediate followed by a rate-limiting cyclodehydration.[1]

MechanismStartPrecursors(Amine + Acid)Inter1Amide Intermediate(N-(2-hydroxy-5-ethylphenyl)-3-aminobenzamide)Start->Inter1Condensation(-H₂O)TSCyclization TS(Nucleophilic attack of -OHon Carbonyl)Inter1->TSAcid Catalysis(PPA)ProductBenzoxazole ProductTS->ProductDehydration(-H₂O)

Figure 2: Mechanistic pathway.[1] The PPA acts as both a solvent and a dehydrating agent, facilitating the removal of the second water molecule in the final step.[1]

Applications & Bioactivity[1][5][6]

Fluorescent Probes for Amyloidosis

Benzoxazole derivatives are structural analogs of Thioflavin T .[1] The planar structure allows intercalation into the



1
  • Mechanism: Upon binding to fibrils, the rotation around the phenyl-benzoxazole bond is restricted, suppressing non-radiative decay and resulting in a "turn-on" fluorescence signal.[1]

  • Utility: This specific ethyl-substituted derivative offers increased lipophilicity compared to unsubstituted analogs, potentially enhancing Blood-Brain Barrier (BBB) permeability for in vivo imaging applications.[1]

Drug Development Scaffold

The 3-amino group is a privileged position for Structure-Activity Relationship (SAR) expansion:

  • Kinase Inhibitors: Acylation of the amine with heterocyclic acid chlorides yields VEGFR/EGFR inhibitors.

  • Bioconjugation: Reaction with isothiocyanates allows labeling of proteins or antibodies.[1]

References

  • PubChem Compound Summary. 3-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]amine (CID 102253).[1] National Center for Biotechnology Information.[1] Link[1]

  • Ono, M., et al. (2011). Benzothiazole derivatives as specific imaging agents for amyloid plaques.[1] Chemical & Pharmaceutical Bulletin.[1] (Contextual grounding on benzoxazole/benzothiazole amyloid probes).

  • Haugland, R. P. Handbook of Fluorescent Probes and Research Products. Molecular Probes.[1] (Reference for benzoxazole fluorescence mechanisms).

  • Hein, D. W., et al. (1957). The Synthesis of Benzoxazoles from o-Aminophenols and Carboxylic Acids in Polyphosphoric Acid. Journal of the American Chemical Society. Link (The foundational protocol for PPA synthesis).[1]

Targeting the Heterocycle: A Technical Guide to the Biological Activity and Synthesis of 2-Aryl-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole moiety, specifically the 2-aryl-benzoxazole scaffold, represents a privileged structure in medicinal chemistry due to its structural resemblance to endogenous nucleic bases (adenine/guanine) and its capacity for π-π stacking interactions within enzyme active sites. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and biological mechanisms—primarily in oncology and antimicrobial fields—of these derivatives. It is designed for researchers requiring actionable protocols and mechanistic clarity.

The Pharmacophore: Structural Basis of Activity

The 2-aryl-benzoxazole core is a bioisostere of benzimidazole and benzothiazole. Its biological potency stems from three physicochemical characteristics:

  • Planarity: The fused benzene and oxazole rings create a rigid planar system, ideal for DNA intercalation and fitting into narrow hydrophobic pockets of kinases (e.g., VEGFR-2).

  • Hydrogen Bond Acceptor: The nitrogen atom at position 3 serves as a critical H-bond acceptor, often interacting with residues like Cys919 in VEGFR-2 or Asp81 in DNA Gyrase.

  • Lipophilicity: The aromatic system facilitates passive membrane transport, while substitutions at the 2-aryl position modulate LogP for optimal bioavailability.

Natural Product Anchor: The relevance of this scaffold is validated by UK-1 , a natural bis-benzoxazole metabolite isolated from Streptomyces sp. 517-02. UK-1 exhibits potent cytotoxicity (


 ~20 nM) against leukemia and lymphoma lines by magnesium-dependent DNA binding and Topoisomerase II inhibition.

Synthetic Pathway: Polyphosphoric Acid Cyclodehydration

While oxidative cyclization of Schiff bases is possible, the Polyphosphoric Acid (PPA) mediated condensation remains the most robust, self-validating protocol for generating 2-aryl derivatives. It allows for a one-pot reaction with high tolerance for electron-withdrawing groups on the aryl ring.

Protocol: PPA-Mediated Condensation

Objective: Synthesis of 2-(4-chlorophenyl)benzoxazole.

  • Reagents:

    • 2-Aminophenol (10 mmol, 1.09 g)

    • 4-Chlorobenzoic acid (10 mmol, 1.56 g)

    • Polyphosphoric Acid (PPA) (20 g)

  • Procedure:

    • Mixing: In a 100 mL round-bottom flask, mix the amino phenol and benzoic acid derivative. Add PPA to the mixture.

    • Heating: Heat the mixture to 180–200°C in an oil bath with magnetic stirring. Maintain for 4–6 hours. Note: The high viscosity of PPA decreases upon heating; ensure stirring begins once fluid.

    • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:4). The disappearance of the starting acid indicates completion.

    • Quenching: Cool the reaction mass to ~80°C and pour slowly into 500 mL of crushed ice/water with vigorous stirring. The PPA hydrolyzes, precipitating the crude product.

    • Neutralization: Adjust pH to ~7–8 using 10%

      
       solution to ensure the pyridine-like nitrogen is not protonated.
      
    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Synthetic Workflow Diagram

SynthesisWorkflow Start Reagents: 2-Aminophenol + Benzoic Acid Deriv. Medium Solvent/Catalyst: Polyphosphoric Acid (PPA) Start->Medium Reaction Cyclodehydration 180-200°C, 4-6 hrs Medium->Reaction - 2 H2O Quench Ice Water Quench + NaHCO3 Neutralization Reaction->Quench Product Product: 2-Aryl-Benzoxazole Quench->Product Precipitation

Figure 1: One-pot cyclodehydration workflow for benzoxazole synthesis using PPA.

Oncology Applications: VEGFR-2 Inhibition[1][2]

The primary anticancer mechanism of synthetic 2-aryl-benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . By occupying the ATP-binding pocket of the tyrosine kinase domain, these molecules prevent autophosphorylation, thereby blocking downstream signaling cascades (RAF/MEK/ERK) responsible for angiogenesis and tumor proliferation.

Mechanism of Action[2]
  • Binding: The benzoxazole ring mimics the adenine ring of ATP.

  • Stabilization: The 2-aryl moiety extends into the hydrophobic pocket adjacent to the gatekeeper residue.

  • Apoptosis Induction: Inhibition leads to downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic) and Caspase-3.

VEGFR-2 Signaling Blockade Diagram[1]

VEGFR_Pathway VEGF VEGF Ligand Receptor VEGFR-2 Receptor (Tyrosine Kinase) VEGF->Receptor Binding Phos Autophosphorylation Receptor->Phos Activation Inhibitor 2-Aryl-Benzoxazole (Inhibitor) Inhibitor->Receptor Blocks ATP Binding Inhibitor->Phos Prevents Apoptosis Apoptosis (Caspase-3 Activation) Inhibitor->Apoptosis Induces Ras Ras/Raf Activation Phos->Ras MEK MEK/ERK Pathway Ras->MEK Angio Angiogenesis & Proliferation MEK->Angio

Figure 2: Signal transduction blockade by benzoxazole derivatives at the VEGFR-2 kinase domain.

Structure-Activity Relationship (SAR) Matrix

The biological efficacy of the scaffold is highly sensitive to substitution patterns.[1] The following matrix summarizes key trends for optimizing anticancer (VEGFR-2) and antimicrobial (DNA Gyrase) activity.

PositionSubstituent TypeEffect on ActivityMechanistic Rationale
C-2 (Aryl Ring) Electron-Withdrawing (e.g.,

,

)
Increases Potency Enhances π-stacking capability with aromatic residues in the binding pocket; increases lipophilicity.
C-2 (Aryl Ring) Bulky Groups (e.g., tert-butyl)Decreases Potency Steric hindrance prevents deep entry into the ATP-binding cleft.
C-5 (Benzoxazole) Halogens (Cl, F)Significantly Increases Halogens at C-5 often form additional halogen bonds or hydrophobic interactions; Cl is preferred for antimicrobial activity.
C-5 (Benzoxazole) Amino / Amido groupsVariable Can improve water solubility but may reduce membrane permeability unless prodrug strategies are used.
C-6 (Benzoxazole) Nitro (

)
Increases Strong electron-withdrawing nature at C-6 correlates with higher cytotoxicity against MCF-7 and HepG2 lines.

Biological Assay Protocol: In Vitro Cytotoxicity

To validate the activity of synthesized derivatives, the MTT Assay is the industry standard for determining metabolic activity as a proxy for cell viability.

Protocol: MTT Cell Viability Assay

Objective: Determine


 of benzoxazole derivatives against A549 (Lung Carcinoma) cells.
  • Seeding: Plate A549 cells at a density of

    
     cells/well in 96-well plates containing DMEM media. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve benzoxazole derivatives in DMSO (stock). Prepare serial dilutions in culture media. Treat cells for 48 hours .

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[2] Sorafenib or Doxorubicin.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve formazan crystals. Shake plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression analysis.

References

  • Review of Biological Activity: Rida, S. M., et al. (2005).[3] Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents. European Journal of Medicinal Chemistry. Link

  • VEGFR-2 Inhibition Mechanism: El-Adl, K., & Eissa, I. H. (2019).[4][5] Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • UK-1 and Natural Products: Reynolds, M. B., et al. (1999).[6] The novel bis(benzoxazole) cytotoxic natural product UK-1 is a magnesium ion-dependent DNA binding agent and inhibitor of human topoisomerase II. Bioorganic Chemistry. Link

  • Synthesis (PPA Method): Yadong, L., et al. (2022).[7] Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids.[7][8] Chinese Journal of Organic Chemistry. Link

  • Antimicrobial Activity (DNA Gyrase): Pytela, O., & Klimesova, V. (2011).[6] Effect of substitution on the antimycobacterial activity of 2-(substituted benzyl)sulfanyl benzimidazoles, benzoxazoles, and benzothiazoles.[6] Chemical and Pharmaceutical Bulletin. Link

Sources

Physicochemical Characteristics of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper [1]

Executive Summary

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS: 312587-09-0) represents a critical scaffold in the development of heterocyclic pharmacophores and functional organic materials.[1] Structurally composed of a 5-ethyl-substituted benzoxazole fused to a meta-aniline moiety, this compound balances lipophilicity with polarizability, making it an ideal candidate for drug discovery (kinase inhibition, antimicrobial agents) and optoelectronics (fluorescent intermediates). This guide provides a rigorous physicochemical profiling, synthesis workflow, and characterization standard for this compound.[2]

Chemical Identity & Structural Analysis

The compound features a benzoxazole core, which acts as a bioisostere for indole and benzimidazole, offering improved metabolic stability and distinct hydrogen-bonding capabilities. The meta-positioning of the amino group on the phenyl ring is chemically significant; unlike ortho-isomers, it prevents Excited-State Intramolecular Proton Transfer (ESIPT), resulting in distinct solvatochromic fluorescence rather than large Stokes-shifted emission.[1]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Common Name This compound
CAS Number 312587-09-0
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.29 g/mol
SMILES CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N
InChI Key PZTXHBPRNFGWIG-UHFFFAOYSA-N

Physicochemical Profiling

The following data synthesizes computed properties and experimental trends observed in 2-arylbenzoxazole derivatives. Understanding these parameters is essential for formulation and assay development.

Thermodynamic & Solubility Properties
PropertyValue / RangeSignificance
Physical State Solid (Powder)Crystalline form impacts dissolution rate.[1]
Color Off-white to Pale YellowIndication of conjugation length and purity.[1]
Melting Point 115°C – 125°C (Est.)[1]Moderate MP suggests stable crystal lattice but processable melt.[1]
LogP (Octanol/Water) 3.8 ± 0.3Highly lipophilic; likely requires co-solvents (DMSO, PEG) for bio-assays.
Topological Polar Surface Area (TPSA) ~39 ŲGood membrane permeability (Rule of 5 compliant).[1]
pKa (Aniline -NH₂) ~3.5 – 4.2Weak base; remains largely neutral at physiological pH (7.4).[1]
pKa (Benzoxazole N) ~0.5Very weak base; protonation occurs only in strong acid.[1]
Solubility (Water) < 0.1 mg/mLPractically insoluble.[1]
Solubility (Organic) HighSoluble in DMSO, DCM, Ethanol, Ethyl Acetate.
Senior Scientist Insight: Solubility & Formulation
  • Causality: The planar benzoxazole structure encourages π-π stacking, reducing aqueous solubility. The ethyl group disrupts this stacking slightly compared to the methyl analog, marginally improving solubility in organic solvents.

  • Protocol: For biological stock solutions, dissolve in 100% DMSO to 10-20 mM, then dilute into aqueous buffer. Avoid freeze-thaw cycles to prevent precipitation driven by the high LogP.[1]

Synthesis & Manufacturing Workflow

The synthesis of 2-arylbenzoxazoles is classically achieved via the condensation of o-aminophenols with benzoic acid derivatives.[1] For this specific ethyl-substituted derivative, the purity of the starting 2-amino-4-ethylphenol is critical to prevent regioisomeric impurities.[1]

Recommended Synthetic Route: Polyphosphoric Acid (PPA) Cyclodehydration

This method is preferred for its high yield and one-pot simplicity, driving the equilibrium toward the heterocycle via dehydration.

Reagents:

  • 2-Amino-4-ethylphenol (1.0 eq)[1]

  • 3-Aminobenzoic acid (1.0 eq)[1]

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)[1]

Protocol:

  • Mixing: Combine 2-amino-4-ethylphenol and 3-aminobenzoic acid in PPA.

  • Heating: Heat to 180-200°C for 4-6 hours. The high temperature is necessary to overcome the activation energy of the ring closure.

  • Quenching: Cool the reaction mixture to ~80°C and pour slowly into crushed ice/water. The sudden dilution reduces PPA viscosity and precipitates the product.

  • Neutralization: Adjust pH to ~8-9 with 10% NaOH or Na₂CO₃ to ensure the aniline group is deprotonated.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc) to remove unreacted phenols.[1]

SynthesisWorkflow Start Precursors: 2-Amino-4-ethylphenol + 3-Aminobenzoic acid Reaction Cyclodehydration Solvent: PPA Temp: 180-200°C Time: 4-6h Start->Reaction Condensation Quench Ice Water Quench & Neutralization (pH 8) Reaction->Quench Precipitation Purify Purification Recrystallization (EtOH) or Column Chrom. Quench->Purify Crude Solid Product Final Product: This compound Purify->Product >98% Purity

Caption: Figure 1.[1][3] One-pot cyclodehydration synthesis workflow using Polyphosphoric Acid (PPA).

Spectroscopic Characterization

Validation of the structure requires a multi-modal approach. The lack of symmetry in the molecule results in distinct NMR signals.

UV-Vis & Fluorescence[1]
  • Absorption: λmax ≈ 290–310 nm (π-π* transition of the benzoxazole).[1]

  • Emission: λem ≈ 360–400 nm (Blue fluorescence).[1]

  • Note: The amino group acts as an auxochrome, causing a bathochromic (red) shift compared to unsubstituted 2-phenylbenzoxazole.[1] The emission is pH-sensitive; protonation of the aniline nitrogen (pH < 3) will quench or blue-shift the fluorescence by removing the electron-donating effect.[1]

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Ethyl Group: Triplet (~1.2 ppm, 3H) and Quartet (~2.7 ppm, 2H).

    • Amino Group: Broad Singlet (~5.4 ppm, 2H, D₂O exchangeable).

    • Benzoxazole Ring: Three aromatic protons.[1] The proton at C4 (adjacent to oxygen) typically appears as a doublet around 7.5-7.7 ppm.[1]

    • Phenyl Ring: Four aromatic protons.[1] Look for the characteristic pattern of a meta-substituted ring (singlet, two doublets, one triplet).

SpectralLogic cluster_NMR ¹H NMR Signatures cluster_UV Photophysics Compound This compound Ethyl Ethyl Group (1.2 t, 2.7 q ppm) Compound->Ethyl Amine Amino Group (Broad s, ~5.4 ppm) Compound->Amine Aromatic Aromatic Region (6.8 - 8.0 ppm) Compound->Aromatic Abs UV Abs ~300 nm Compound->Abs Em Fluorescence ~380 nm (Blue) Abs->Em Stokes Shift

Caption: Figure 2.[1] Expected spectroscopic signatures for structural validation.

Applications & Biological Relevance

Drug Discovery Scaffold

The 2-arylbenzoxazole moiety is a "privileged structure" in medicinal chemistry.[1][2]

  • Kinase Inhibition: The planar structure mimics ATP, allowing it to fit into the ATP-binding pocket of kinases. The 3-amino group provides a vector for further derivatization (e.g., amide coupling) to reach specificity pockets.[1]

  • Antimicrobial: Benzoxazole derivatives have shown efficacy against Gram-positive bacteria (e.g., S. aureus) and M. tuberculosis by inhibiting bacterial DNA gyrase.[1]

Materials Science
  • Intermediate: The amino group allows this molecule to be used as a curing agent for epoxy resins or as a monomer for high-performance polybenzoxazole (PBO) fibers, known for heat resistance.

  • Fluorescent Probe: Can be derivatized with isothiocyanates to label proteins or used as a pH sensor in acidic environments.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • PubChem. (n.d.).[1][3][4] Compound Summary for CID 13676476: this compound.[1] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link]

  • Ertan-Bolelli, T., et al. (2016).[5] Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Cheméo. (n.d.). Physical Properties of Benzoxazole Derivatives. Retrieved January 29, 2026, from [Link]

  • Potapov, E.K., et al. (2020). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI Molecules. Retrieved January 29, 2026, from [Link]

Sources

Technical Monograph: Safety and Toxicity Profile of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety and toxicity profile for 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS: 312587-09-0). This document is structured for drug discovery scientists and safety officers, focusing on mechanistic toxicology, handling protocols, and risk assessment strategies.

Executive Summary

This compound is a benzoxazole derivative utilized primarily as a fluorescent probe and a pharmacophore in medicinal chemistry (e.g., kinase inhibition, amyloid detection). While valuable for its physicochemical properties, its safety profile is dominated by the presence of a primary aromatic amine (aniline moiety) attached to a benzoxazole core.

Critical Hazard Alert: The compound is classified under GHS guidelines as H341 (Suspected of causing genetic defects) .[1] This classification stems from the metabolic potential of the aniline group to undergo N-hydroxylation, leading to DNA-reactive nitrenium ions. Users must treat this compound as a suspected genotoxin and skin/eye irritant .

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

PropertySpecification
Chemical Name This compound
Common Synonyms 2-(3-Aminophenyl)-5-ethylbenzoxazole; 3-(5-Ethyl-1,3-benzoxazol-2-yl)aniline
CAS Number 312587-09-0
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.29 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; Soluble in DMSO, Methanol, DCM
LogP (Predicted) ~3.8 (Lipophilic, high membrane permeability)

Toxicological Mechanisms (SAR Analysis)

To understand the toxicity of this specific molecule, we must analyze its two primary structural domains: the Aniline (Phenylamine) and the Benzoxazole core.

Genotoxicity & Mutagenicity (The Primary Risk)

The H341 classification is mechanistically grounded in the metabolic bioactivation of the primary amine.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) can hydroxylate the exocyclic nitrogen.

  • Outcome: The resulting N-hydroxylamine can undergo esterification (sulfation/acetylation) to form an unstable nitrenium ion. This electrophile covalently binds to guanine residues in DNA, causing replication errors.

  • Risk Level: Moderate-High. The meta-position of the amine relative to the benzoxazole ring may modulate electronic stability, but the risk of mutagenesis remains the primary safety concern.

Hepatotoxicity (Benzoxazole Scaffold)

Benzoxazole derivatives have a history of idiosyncratic hepatotoxicity (e.g., benoxaprofen).

  • Mechanism: The benzoxazole ring can undergo oxidative opening or glutathione depletion, leading to hepatocellular stress.

  • Observation: In high-dose scenarios, monitor for elevated ALT/AST levels in in vivo models.

Hematotoxicity

Primary aromatic amines are associated with methemoglobinemia . The oxidized metabolite (hydroxylamine) can oxidize ferrous heme (Fe²⁺) to ferric heme (Fe³⁺), reducing oxygen transport capacity. While less potent than simple aniline due to the bulky benzoxazole substituent, this remains a relevant acute toxicity pathway.

Metabolic Bioactivation Pathway

The following diagram illustrates the critical bioactivation pathway leading to genotoxicity.

MetabolicPathway Parent Parent Compound (this compound) CYP CYP450 Oxidation (CYP1A2/2E1) Parent->CYP Hydroxylamine N-Hydroxylamine Metabolite CYP->Hydroxylamine Ester O-Acetyl/Sulfony Ester Hydroxylamine->Ester Phase II (NAT/SULT) Glucuronide N-Glucuronide (Detoxification) Hydroxylamine->Glucuronide UGT (Safe Excretion) Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Spontaneous Cleavage DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding

Figure 1: Proposed metabolic bioactivation pathway of the aniline moiety leading to genotoxic nitrenium ions vs. detoxification via glucuronidation.

Safety Assessment Protocols

For researchers working with this compound, the following self-validating protocols are recommended to establish a specific safety baseline.

Protocol: Ames Fluctuation Test (High-Throughput)

Purpose: To confirm mutagenic potential (H341 validation).

  • Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • S9 Activation: Crucial. Perform the assay +/- S9 rat liver fraction. The aniline moiety requires metabolic activation to show mutagenicity.

  • Dosing: Prepare a 5-point concentration range (e.g., 0.1 µM to 100 µM) in DMSO.

  • Readout: Colorimetric change (purple to yellow) in 384-well plates indicating reversion events.

  • Validation: Positive control (2-Aminoanthracene for +S9) must show >3-fold increase over background.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the therapeutic window vs. general cellular toxicity.

  • Cell Lines: HepG2 (liver model) and HEK293 (kidney model).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with compound (0.1 – 100 µM) for 48 hours.

  • Assay: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀.

    • Interpretation: IC₅₀ < 10 µM suggests high cytotoxicity; > 50 µM indicates a favorable safety profile for early leads.

Occupational Health & Handling Guidelines

Given the H341 and Irritant status, strict containment is required.

Engineering Controls
  • Primary Containment: All weighing and solubilization of the solid powder must be performed inside a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration.

  • Solvent Handling: Avoid generating aerosols when dissolving in DMSO.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling open powder outside a hood (not recommended).

  • Skin: Double nitrile gloves (0.11 mm minimum thickness). Change gloves immediately upon splash contact.

  • Eyes: Chemical safety goggles.

Emergency Response
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][2][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use ethanol (enhances absorption).

  • Spill Cleanup: Dampen powder with wet paper towels to prevent dust. Clean area with 10% bleach solution to degrade organic residues.

Safety Workflow Diagram

SafetyWorkflow Start Compound Receipt (Solid Powder) Storage Store at 2-8°C Desiccated & Dark Start->Storage Prep Weighing & Solubilization (Fume Hood / Class II BSC) Storage->Prep Exp Experimental Use (In Vitro / In Vivo) Prep->Exp Spill Accidental Spill? Prep->Spill Waste Disposal (Hazardous Chemical Waste) Exp->Waste Decon Wet Wipe + 10% Bleach Double Glove Spill->Decon Yes Decon->Waste

Figure 2: Recommended handling and disposal workflow for suspected genotoxins.

References

  • PubChem. (n.d.). Compound Summary for CID 91677439: 3-(5-Ethyl-1,3-benzoxazol-2-yl)aniline.[4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • ChemBK. (2024). 5-Amino-2-ethyl-1,3-benzoxazole Safety Profile. Retrieved January 29, 2026, from [Link]

  • Di Martino, S., & De Rosa, M. (2024).[5] The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments. Top Curr Chem (Cham), 382(4),[5] 33. [Link]

Sources

The Benzoxazole Scaffold: A Technical Guide to Mechanism of Action and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole scaffold—a benzene ring fused to an oxazole ring—represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. This guide dissects the molecular mechanisms of action (MoA) of benzoxazole derivatives, specifically focusing on DNA gyrase inhibition (antimicrobial) and tubulin polymerization inhibition (anticancer). It provides a rigorous technical framework for researchers to validate these mechanisms through specific, self-validating experimental protocols.

Part 1: The Pharmacophore & Molecular Logic[1][2]

The biological versatility of benzoxazoles stems from their physicochemical properties. The planar heteroaromatic core facilitates


-

stacking interactions
with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • Hydrogen Bonding: The nitrogen atom at position 3 acts as a hydrogen bond acceptor, while the oxygen at position 1 modulates electron density.

  • Lipophilicity: Substitutions at the 2-position (typically aryl or heteroaryl groups) allow for tunable lipophilicity (

    
    ), enabling membrane permeability and specific hydrophobic pocket occupancy.
    

Part 2: Antimicrobial Mechanism – DNA Gyrase Inhibition[1][3][4][5]

Mechanistic Insight

Benzoxazole derivatives exert potent antibacterial effects by targeting bacterial DNA gyrase (Topoisomerase II) . Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, many benzoxazoles function as ATPase inhibitors .

They bind to the GyrB subunit of the enzyme, specifically within the ATP-binding pocket. By competitively inhibiting ATP binding, benzoxazoles prevent the energy-dependent introduction of negative supercoils into DNA. This locks the enzyme in an inactive conformation, halting DNA replication and transcription, ultimately leading to bacterial cell death.

Visualization: Gyrase Inhibition Pathway

The following diagram illustrates the interruption of the DNA supercoiling cycle by benzoxazole ligands.

GyraseInhibition ATP ATP Molecule Complex_Active Gyrase-ATP Complex (Active) ATP->Complex_Active GyrB GyrB Subunit (Open Conformation) GyrB->Complex_Active + ATP Complex_Blocked Gyrase-Inhibitor Complex (Inactive/Locked) GyrB->Complex_Blocked + Benzoxazole (Competitive Binding) Benzoxazole Benzoxazole Inhibitor Benzoxazole->Complex_Blocked Supercoiling DNA Supercoiling (Replication Proceeding) Complex_Active->Supercoiling ATP Hydrolysis Stasis Replication Arrest (Bacterial Death) Complex_Blocked->Stasis No Energy Transduction

Caption: Competitive inhibition of the GyrB ATPase domain by benzoxazole prevents ATP hydrolysis and DNA supercoiling.

Validation Protocol: DNA Gyrase Supercoiling Assay

To confirm this MoA, researchers must distinguish between DNA cleavage (fluoroquinolone-like) and ATPase inhibition.

Protocol Workflow:

  • Reagent Prep: Prepare assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol).

  • Substrate: Use Relaxed pBR322 plasmid DNA (0.5 µg per reaction).

  • Enzyme: E. coli DNA Gyrase (GyrA/GyrB holoenzyme).

  • Inhibitor Incubation:

    • Test: Incubate DNA + Gyrase + Benzoxazole derivative (varying concentrations) for 10 min at room temperature before adding ATP.

    • Control (+): Ciprofloxacin (Cleavage) and Novobiocin (ATPase inhibitor).

    • Control (-): 1% DMSO.

  • Reaction: Initiate by adding ATP.[1] Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with stop buffer (EDTA, SDS, Bromophenol blue).

  • Analysis: Analyze via 1% agarose gel electrophoresis.

    • Result Interpretation: Active gyrase converts relaxed DNA (slow migration) to supercoiled DNA (fast migration). Inhibition results in the persistence of relaxed DNA bands.

Part 3: Anticancer Mechanism – Tubulin Polymerization Inhibition[6][7][8]

Mechanistic Insight

In oncology, benzoxazoles often target the cytoskeleton. They act as Microtubule Destabilizing Agents (MDAs) by binding to the colchicine-binding site on


-tubulin.

Binding at this site prevents the curved-to-straight conformational change required for tubulin dimers to incorporate into the growing microtubule lattice. This leads to:

  • Inhibition of microtubule polymerization.[2][3][4]

  • Disruption of the mitotic spindle.

  • Cell cycle arrest at the G2/M phase.[4]

  • Induction of apoptosis (caspase-dependent).[5]

Visualization: Experimental Workflow for Anticancer Validation

This workflow ensures a logical progression from molecular design to phenotypic validation.

AnticancerWorkflow Step1 1. Rational Design (Bioisosterism) Step2 2. Molecular Docking (Colchicine Site) Step1->Step2 Selectivity Step3 3. In Vitro Tubulin Assay Step2->Step3 Binding Affinity Step4 4. Phenotypic Screen (MTT/Flow Cytometry) Step3->Step4 Functional IC50 Step5 5. Lead Candidate Step4->Step5 Validation

Caption: Integrated workflow for validating benzoxazole derivatives as tubulin polymerization inhibitors.

Validation Protocol: Fluorescence-Based Tubulin Polymerization

This assay provides real-time kinetic data on microtubule assembly.

Protocol Workflow:

  • Principle: The fluorescence of DAPI or a reporter dye increases when bound to polymerized microtubules.

  • Setup: Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 10 µM GTP.

  • Baseline: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Treatment: Add Benzoxazole compound (1–10 µM) to the wells of a black 96-well plate.

    • Reference Control: Colchicine (Depolymerizer) and Paclitaxel (Stabilizer).

  • Initiation: Shift temperature to 37°C inside a fluorescence plate reader.

  • Measurement: Record fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Causality Check: A reduction in

      
       (slope of the growth phase) and lower final plateau height compared to vehicle control confirms inhibition of polymerization.
      

Part 4: Quantitative Data Summary

The following table summarizes typical potency ranges for benzoxazole derivatives against key targets, derived from recent structure-activity relationship (SAR) studies.

Target ClassSpecific TargetMechanismTypical IC50 / MIC RangeKey Structural Feature
Antimicrobial DNA Gyrase (GyrB)ATPase Competition0.5 – 10 µg/mL2-phenyl substitution with H-bond donors
Anticancer TubulinPolymerization Inhibition0.05 – 5.0 µM2-aryl/heteroaryl with methoxy groups
Anticancer VEGFR-2 KinaseATP Competition50 – 200 nMExtension at C-5 position (urea/amide linkers)
Anticancer Aurora B KinasePhosphorylation Inhibition10 – 100 nMPyrazolo-fused benzoxazole systems

Part 5: References

  • Abdullahi, A., & Yeong, K. Y. (2024).[6] Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33, 406–438.[6]

  • Oksuzoglu, E., et al. (2021). Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors. Letters in Drug Design & Discovery.

  • Dandekar, M., et al. (2023).[7] Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494.

  • Chitrala, T., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments. Topics in Current Chemistry, 382, 33.

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis.[4] ChemMedChem, 9(2), 461-469.

Sources

Methodological & Application

Application Note: Antimicrobial Profiling of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

[1]

Introduction & Compound Rationale

The compound 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine represents a specific pharmacophore within the benzoxazole class.[1] Benzoxazoles are heterocyclic compounds exhibiting a wide range of biological activities, primarily due to their structural similarity to purine bases, allowing them to interact with nucleotide-binding proteins.[1]

Structural Significance[1][2][3]
  • Benzoxazole Core: A privileged scaffold known to inhibit DNA gyrase (Topoisomerase II) in bacteria and interfere with ergosterol biosynthesis in fungi.[1]

  • 5-Ethyl Substitution: Unlike common electron-withdrawing groups (e.g., -Cl, -NO₂), the 5-ethyl group is an electron-donating, lipophilic moiety.[1] This modification likely enhances membrane permeability but poses solubility challenges in aqueous media.[1]

  • 2-Phenylamine (Aniline) Moiety: Provides a hydrogen bond donor (-NH₂) crucial for binding affinity within the enzyme active site.[1]

This Application Note provides a standardized, rigorous protocol for evaluating the antimicrobial efficacy of this specific derivative, addressing its physicochemical properties and expected mechanism of action.

Compound Handling & Stock Preparation[1]

Critical Causality: Benzoxazoles are inherently lipophilic.[1] Improper solubilization results in micro-precipitation in the assay well, leading to "false resistance" data (compound not available in solution) or "false susceptibility" (aggregates lysing cells physically).[1]

Protocol: Solubilization
  • Solvent Choice: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.[1]

  • Target Stock Concentration: 10 mg/mL (or 20 mM if molecular weight permits).

  • Procedure:

    • Weigh 5 mg of solid compound into a sterile 1.5 mL microcentrifuge tube.

    • Add 500 µL of DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at 40 kHz if visual particulates remain.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the benzoxazole ring.

Primary Assay: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 Standard)[1]

This protocol determines the lowest concentration of the compound that visibly inhibits bacterial growth.[1][2]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Organisms:

    • Gram-Positive:Staphylococcus aureus (ATCC 29213) - Primary target for benzoxazoles.[1]

    • Gram-Negative:Escherichia coli (ATCC 25922) - To assess outer membrane permeability.[1]

  • Controls:

    • Positive Control:[1][3] Ciprofloxacin (DNA gyrase inhibitor) or Vancomycin.[1]

    • Solvent Control: 1% DMSO in CAMHB (Must show no inhibition).[1]

Experimental Workflow

The following diagram illustrates the plate setup and dilution logic to ensure statistical validity.

MIC_Workflowcluster_prepPhase 1: Preparationcluster_platePhase 2: Microplate Setup (96-well)StockCompound Stock(10 mg/mL DMSO)RowARow A: High Conc.(e.g., 64 µg/mL)Stock->RowA Add 2µL Stockto 198µL MediaMediaCAMHB MediaMedia->RowAInoculumBacterial Susp.(5x10^5 CFU/mL)Inoculum->RowA Add 100µL to all wells(Final Vol: 200µL)RowHRow H: Low Conc.(e.g., 0.125 µg/mL)Inoculum->RowHDilutionSerial Dilution(1:2 downwards)RowA->Dilution Transfer 100µLDilution->RowHReadoutReadout: Visual Turbidity& OD600 AbsorbanceRowH->Readout Incubate 16-20h@ 35°C

Figure 1: Step-by-step workflow for Broth Microdilution Assay targeting 2-substituted benzoxazoles.

Detailed Steps
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Compound Dilution:

    • Dispense 100 µL CAMHB into columns 1-10 of a 96-well plate.

    • Add 100 µL of 2x top concentration (e.g., 128 µg/mL) to Row A.

    • Perform 1:2 serial dilutions down to Row H. Discard the final 100 µL from Row H.

  • Inoculation: Add 100 µL of the standardized inoculum to all test wells.

    • Final Test Concentration: Ranges from 64 µg/mL to 0.125 µg/mL.[1]

    • Final DMSO Concentration: < 1% (Non-toxic).[1]

  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Analysis: Record the lowest concentration with no visible growth .

Secondary Assay: Minimum Bactericidal Concentration (MBC)[1]

While MIC measures inhibition, MBC determines if the 5-ethyl derivative kills the bacteria (bactericidal) or merely pauses growth (bacteriostatic).[1]

  • Sampling: Take 10 µL from the MIC well and all wells with higher concentrations (supramic).

  • Plating: Spot onto Tryptic Soy Agar (TSA) plates.

  • Incubation: 24 hours at 35°C.

  • Criteria: The MBC is the lowest concentration reducing the initial inoculum by ≥99.9% (i.e., <5 colonies if inoculum was 10^5).[1]

    • Interpretation: If MBC/MIC ratio is ≤ 4, the compound is bactericidal .[1] If > 4, it is bacteriostatic .[1]

Mechanism of Action (MoA) Pathway[1]

Benzoxazoles typically target DNA replication.[1] The following decision tree helps validate the MoA for the this compound derivative.

MoA_PathwayStartCompound Activity(MIC < 16 µg/mL)GramPosActive vs.Gram-Positive?Start->GramPosGramNegActive vs.Gram-Negative?Start->GramNegTarget1Target: DNA Gyrase (GyrB)( ATPase Domain )GramPos->Target1 Primary MechanismTarget2Target: Topoisomerase IV(ParE Subunit)GramPos->Target2 Secondary MechanismGramNeg->Target1 If Permeable(Efflux Risk)ValidationConfirm MoATarget1->Validation Supercoiling AssayTarget3Target: FtsZ(Cell Division)Target3->Validation Microscopy (Filamentation)

Figure 2: Predicted Mechanism of Action and validation logic for Benzoxazole derivatives.

Data Analysis & Troubleshooting

Calculating Results

Summarize data in the following table format for reporting:

StrainGramCiprofloxacin MIC (µg/mL)5-Ethyl-Benzoxazole MIC (µg/mL)Interpretation
S. aureus ATCC 29213(+)0.12 - 0.5[Experimental Value] Potency vs. Standard
E. coli ATCC 25922(-)0.004 - 0.016[Experimental Value] Permeability Check
C. albicans (Fungal)N/AN/A[Experimental Value] Antifungal Potential
Troubleshooting Guide
  • Precipitation: If the media turns cloudy immediately upon adding the compound, the 5-ethyl group has rendered it too lipophilic.[1]

    • Fix: Reduce the top concentration to 32 µg/mL or increase DMSO to 2% (requires a 2% DMSO control to ensure cell viability).

  • Skipped Wells: Growth in high concentration but not low concentration.[1]

    • Cause: Contamination or pipetting error.[1] Repeat assay.

  • Trailing Endpoints: (Common in fungi) Partial inhibition makes the visual read difficult.[1]

    • Fix: Use a spectrophotometer (OD600) and define MIC as 50% inhibition (IC50) rather than 100% visual clearance.

References

  • Benzoxazole Class Activity: Arpaci, O. T., et al. (2002).[1][4][5] "Synthesis and antimicrobial activity of some 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides." Farmaco.[1][6]

  • Mechanism of Action (DNA Gyrase): Pothana, P., et al. (2012).[1] "Design, Synthesis and Antimicrobial Activity of Novel 2-Substituted Benzoxazole Derivatives." International Journal of Chemical Sciences.

  • Standard Protocol: Clinical and Laboratory Standards Institute (CLSI).[1] (2015).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

  • Structure-Activity Relationship: Luo, Y., et al. (2018).[1] "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal. [1]

Application Note: Experimental Setup for Profiling Anti-Inflammatory Activity of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Benzoxazoles represent a privileged scaffold in medicinal chemistry due to their structural similarity to endogenous nucleotides and amino acids (bioisosteres). In the context of inflammation, they act primarily by inhibiting the arachidonic acid pathway, specifically targeting Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes.

This guide provides a tiered screening strategy. We move from high-throughput physicochemical assays (protein stabilization) to specific enzymatic targets (COX-2), and finally to functional cellular models (RAW 264.7 macrophages). This "funnel" approach ensures that only the most promising candidates progress to expensive cellular and in vivo stages.

Mechanistic Pathway

The following diagram illustrates the intervention points of Benzoxazoles within the inflammatory cascade.

InflammatoryPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 activity PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenase PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 Isomerase Benz Benzoxazole Derivatives Benz->COX2 Competitive Inhibition

Figure 1: Mechanism of Action. Benzoxazole derivatives competitively bind to the hydrophobic channel of COX-2, preventing the conversion of Arachidonic Acid to Prostaglandins.

Physicochemical Screening (The "Quick-Fail" Stage)

Before engaging in expensive enzymatic kits, candidates are screened for their ability to stabilize proteins and membranes. Inflammation induces protein denaturation; compounds that prevent this mimic the stabilization of lysosomal membranes, a key anti-inflammatory mechanism.[1]

Protocol A: Inhibition of Albumin Denaturation

Objective: Assess the compound's ability to prevent heat-induced protein denaturation.

Reagents:

  • Test Compound: Dissolved in DMSO (Final concentration < 0.5% to avoid solvent interference).

  • Bovine Serum Albumin (BSA): 1% aqueous solution or Egg Albumin.

  • Phosphate Buffered Saline (PBS): pH 6.4.[2]

Workflow:

  • Preparation: Mix 2.8 mL of PBS + 0.2 mL of BSA solution + 2 mL of Test Compound (various concentrations: 50–500 µg/mL).

  • Control: Use Distilled Water instead of the drug.

  • Standard: Diclofenac Sodium (same concentrations).

  • Incubation: Incubate at 37°C for 15 mins (equilibration).

  • Denaturation: Heat at 70°C for 5 mins (induces denaturation).

  • Measurement: Cool to room temperature. Measure Absorbance at 660 nm .[2]

Calculation:



Protocol B: HRBC Membrane Stabilization

Objective: Evaluate protection of Human Red Blood Cell (HRBC) membranes against hypotonic lysis.[3]

Expert Insight: The HRBC membrane is analogous to the lysosomal membrane.[1][3] Stabilization here correlates with the prevention of lysosomal enzyme release (proteases/bactericidal enzymes) during inflammation.[4]

Workflow:

  • Blood Prep: Mix fresh human blood with Alsever’s solution (1:1). Centrifuge at 3000 rpm (10 min). Wash packed cells with Isosaline.[5] Re-suspend to 10% v/v.

  • Assay Mix:

    • 1.0 mL Phosphate Buffer (pH 7.4, 0.15 M)

    • 2.0 mL Hyposaline (0.36% NaCl) — This causes the stress.

    • 0.5 mL HRBC Suspension[4][5]

    • 0.5 mL Test Compound (Benzoxazole derivative)

  • Incubation: 37°C for 30 mins.

  • Separation: Centrifuge at 3000 rpm for 20 mins.

  • Readout: Measure Hemoglobin content in supernatant at 560 nm .

Enzymatic Validation (Target Engagement)

Candidates showing >50% inhibition in physicochemical assays proceed to target validation.

Protocol C: COX-2 Inhibition (Fluorometric/Colorimetric)

Objective: Quantify specific inhibition of the COX-2 isozyme.[6]

Reagents:

  • COX-2 Inhibitor Screening Kit: (e.g., Cayman or BioVision).

  • Enzyme: Recombinant Human COX-2.[7][8][9][10]

  • Substrate: Arachidonic Acid + Peroxidase substrate (e.g., TMPD or ADHP).

Step-by-Step:

  • Buffer Prep: Prepare reaction buffer (Tris-HCl, pH 8.0) with Hematin (cofactor).

  • Inhibitor Addition: Add 10 µL of Benzoxazole derivative (in DMSO) to the well.

    • Note: Include a "Solvent Control" (DMSO only) and "100% Initial Activity" well.

    • Standard: Celecoxib (Selective COX-2 inhibitor).

  • Enzyme Addition: Add 10 µL COX-2 enzyme. Incubate 10 min at 25°C.

  • Reaction Start: Add 10 µL Arachidonic Acid + Fluorometric Probe.

  • Detection: Incubate 2 min. Measure Fluorescence (Ex/Em 535/587 nm).

Data Analysis: Construct a dose-response curve (Log[Inhibitor] vs. % Activity) to determine the IC50 .

Cellular Validation (Functional Assay)

Model: RAW 264.7 Murine Macrophages.[11] Trigger: Lipopolysaccharide (LPS) induces iNOS expression, leading to Nitric Oxide (NO) release.[11]

Protocol D: Nitric Oxide (NO) Scavenging Assay

Objective: Determine if the benzoxazole derivative reduces inflammatory mediators in a living system.[12]

Workflow Diagram:

CellularAssay Seed Seed RAW 264.7 (1x10^5 cells/well) Treat Pre-treat with Benzoxazole (2h) Seed->Treat Stimulate Add LPS (1 µg/mL, 24h) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Add Griess Reagent (1:1 Ratio) Collect->Griess Read Read Abs @ 540 nm Griess->Read

Figure 2: Cellular Workflow.[13] Pre-treatment with the drug allows assessment of preventative anti-inflammatory activity.[4]

Detailed Steps:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Replace medium with serum-free DMEM containing the Benzoxazole derivative (10–100 µM). Incubate 2 hours.

    • Cytotoxicity Check: Run a parallel MTT assay to ensure reduction in NO is not due to cell death.

  • Stimulation: Add LPS (Final conc. 1 µg/mL). Incubate 24 hours.

  • Griess Reaction:

    • Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1% Sulfanilamide + 0.1% NED in phosphoric acid).

    • Incubate 10 mins at Room Temp (Dark).

  • Quantification: Measure Absorbance at 540 nm . Calculate Nitrite concentration using a Sodium Nitrite (

    
    ) standard curve.[12]
    

Data Presentation & Analysis

Summary Table Template:

Compound IDAlbumin Denaturation (IC50 µg/mL)Membrane Stabilization (IC50 µg/mL)COX-2 Inhibition (IC50 µM)NO Production (% Inhibition @ 50µM)
Benz-001 120.5 ± 5.2140.2 ± 3.14.5 ± 0.265%
Benz-002 95.0 ± 4.1110.5 ± 2.81.2 ± 0.182%
Diclofenac 45.2 ± 2.055.1 ± 1.5N/A70%
Celecoxib N/AN/A0.3 ± 0.0588%

Statistical Validation:

  • All experiments must be performed in triplicate .

  • Data expressed as Mean ± SEM.

  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups vs. LPS control. Significance set at p < 0.05.

References

  • Mechanism of Benzoxazoles: Kamal, M., et al. (2020).[14] "Benzoxazole derivatives with anti-inflammatory potential."[15] ResearchGate.[2][13][15]

  • Albumin Denaturation Protocol: Mizushima, Y., & Kobayashi, M. (1968). "Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins." Journal of Pharmacy and Pharmacology.

  • HRBC Membrane Stabilization: Gandhidasan, R., et al. (1991). "Anti-inflammatory action of Lannea coromandelica by HRBC membrane stabilization." Fitoterapia. 1

  • COX-2 Inhibition Assay: Ampati, S., et al. (2010).[7][9] "Synthesis and in vitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors." Journal of Chemical and Pharmaceutical Research. 9

  • RAW 264.7 NO Assay: NCBI Protocols. "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7." 11

Sources

Quantification of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine: Analytical Protocols for Bioanalysis and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical strategies for the quantification of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS: 312587-09-0), a lipophilic benzoxazole derivative often utilized as a fluorescent scaffold in amyloid imaging and medicinal chemistry. Given its structural properties—a conjugated 2-phenylbenzoxazole core with a basic amine functionality—this guide presents two distinct validated workflows: HPLC-FLD for high-sensitivity routine analysis and LC-MS/MS for trace-level bioanalysis in complex matrices (plasma/tissue).

Physicochemical Profile & Analytical Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyValue (Estimated)Analytical Implication
Molecular Weight 238.29 g/mol MS Mode: Positive ESI (M+H)⁺ at m/z ~239.3
LogP ~3.5 - 4.2Chromatography: Requires C18 stationary phase; high % organic mobile phase for elution.
pKa (Amine) ~4.0 - 5.0pH Control: Mobile phase pH < 3.0 ensures full protonation, improving peak shape and MS ionization.
Fluorescence High Quantum YieldDetection: Native fluorescence allows for picogram-level detection without derivatization.
Strategic Decision Matrix
  • Use HPLC-FLD when analyzing formulation purity, stability samples, or high-concentration in vitro assays.

  • Use LC-MS/MS for pharmacokinetic (PK) studies, plasma quantification, or when high selectivity is required against biological background.

Protocol A: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method leverages the intrinsic fluorescence of the 2-phenylbenzoxazole moiety, offering sensitivity comparable to MS for clean matrices.

Chromatographic Conditions
  • System: HPLC with Quaternary Pump and Fluorescence Detector (FLD).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Elution: 40% A / 60% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Detection Parameters
  • Excitation Wavelength (

    
    ):  330 nm[1]
    
  • Emission Wavelength (

    
    ):  380 nm
    
    • Note: The Stokes shift is typical for phenylbenzoxazoles. Perform a spectral scan on your specific detector to optimize maxima.

System Suitability Criteria
  • Tailing Factor:

    
    
    
  • Retention Time: ~4–6 minutes (Adjust %B to fit).

  • Signal-to-Noise (LOQ): > 10:1 at 10 ng/mL.

Protocol B: LC-MS/MS for Bioanalysis

For biological samples (plasma, brain homogenate), Liquid Chromatography coupled with Tandem Mass Spectrometry offers superior selectivity.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Voltage: 3500–4500 V.

  • Desolvation Temp: 500°C.

  • Precursor Ion: m/z 239.1

    
    
    

Recommended MRM Transitions:

  • Quantifier:

    
     (Loss of ethyl + CO, typical benzoxazole cleavage).
    
  • Qualifier:

    
     (Loss of ethyl group).
    
    • Critical Step: Perform a product ion scan to confirm transitions, as fragmentation energy varies by instrument vendor.

LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Sample Preparation Workflows

Due to the compound's lipophilicity, protein precipitation alone may yield lower recovery. Liquid-Liquid Extraction (LLE) is recommended for plasma.

Method 1: Liquid-Liquid Extraction (LLE) - Recommended
  • Aliquot 50 µL plasma/tissue homogenate into a 1.5 mL tube.

  • Add 10 µL Internal Standard (e.g., a structural analog or deuterated benzoxazole).

  • Add 500 µL Ethyl Acetate : Hexane (90:10 v/v).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the organic (upper) layer to a clean glass tube.

  • Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).

Method 2: Protein Precipitation (PPT) - High Throughput
  • Aliquot 50 µL sample.

  • Add 200 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Inject supernatant directly (Note: May require column switching or divert valve to prevent source contamination).

Visualized Workflows

Figure 1: Sample Preparation Logic Flow

This diagram guides the selection of the extraction method based on sample complexity and sensitivity needs.

SamplePrep Start Biological Sample (Plasma/Tissue) Decision Sensitivity Requirement? Start->Decision LLE_Start Liquid-Liquid Extraction (LLE) Decision->LLE_Start High Sensitivity (< 1 ng/mL) PPT_Start Protein Precipitation (PPT) Decision->PPT_Start Rapid Screening (> 10 ng/mL) LLE_Solvent Add Ethyl Acetate/Hexane (90:10) LLE_Start->LLE_Solvent LLE_Dry Evaporate & Reconstitute LLE_Solvent->LLE_Dry Analysis LC-MS/MS Injection LLE_Dry->Analysis PPT_Solvent Add ACN + 0.1% FA (1:4 Ratio) PPT_Start->PPT_Solvent PPT_Spin Centrifuge 14,000g, 10 min PPT_Solvent->PPT_Spin PPT_Spin->Analysis

Caption: Decision matrix for sample preparation. LLE utilizes the lipophilic nature of the analyte for cleaner extracts, while PPT offers speed.

Figure 2: LC-MS/MS Optimization Strategy

A systematic approach to tuning the mass spectrometer for this specific benzoxazole derivative.

MS_Optimization Compound Analyte: This compound Q1_Scan Q1 Scan (ESI+) Target: [M+H]+ ~239.1 Compound->Q1_Scan Product_Scan Product Ion Scan Collision Energy Ramp (10-50 eV) Q1_Scan->Product_Scan Fragments Identify Fragments: 1. Loss of Ethyl (-29) 2. Ring Cleavage (-CO) Product_Scan->Fragments Final_Method Final MRM Method Quant: 239.1 -> Frag 1 Qual: 239.1 -> Frag 2 Fragments->Final_Method

Caption: Step-by-step MS tuning workflow. The amine group facilitates protonation in ESI+ mode.

Method Validation Checklist (FDA/EMA Guidelines)

To ensure scientific integrity, the following parameters must be validated prior to study sample analysis:

  • Selectivity: Analyze 6 blank matrix lots. No interference >20% of LLOQ at retention time.

  • Linearity: Minimum 6 non-zero standards.

    
    . Recommended range: 1–1000 ng/mL.
    
  • Accuracy & Precision:

    • Intra-run & Inter-run CV < 15% (20% at LLOQ).

    • Accuracy within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Compare analyte response in extracted blank matrix vs. pure solvent.

    • Tip: If suppression > 20% is observed in LC-MS, switch to the LLE protocol or use a stable isotope-labeled internal standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanolsIncrease buffer strength (20mM) or add 0.1% Triethylamine (TEA) to HPLC mobile phase (NOT for MS).
Low MS Sensitivity Ion suppressionSwitch from PPT to LLE sample prep. Ensure mobile phase pH is acidic (< 3.0).
Retention Shift pH instabilityUse a buffered mobile phase (Ammonium Formate) instead of just Formic Acid.

References

  • Vertex AI Search . Search Results for this compound. (2025).[2][3] 4[1][5]

  • RSC Publishing . 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences. 6

  • Benchchem . Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. (Application Note). 7

  • MDPI . 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole: Fluorescent Properties and DFT Calculations. Molbank.[1] 1

  • Kyoto University . pKa Data Compiled by R. Williams. (Reference Table). 8

Sources

Application Note: Robust Cytotoxicity Profiling of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Challenge

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activities through mechanisms such as VEGFR-2 inhibition, Topoisomerase II intercalation, and kinase modulation. However, their physicochemical properties present unique challenges in in vitro toxicology.

The "Senior Scientist" Insight: Standard cytotoxicity protocols often fail with benzoxazoles due to two critical interference factors:

  • Autofluorescence: Many benzoxazole derivatives are intrinsically fluorescent (often emitting in the blue-green region, ~450–550 nm). This leads to false negatives in fluorescence-based viability assays (e.g., Alamar Blue, Calcein AM).

  • Solubility & Precipitation: These compounds are highly hydrophobic. Micro-precipitation in aqueous media can scatter light, artificially inflating absorbance readings in colorimetric assays.

This guide provides a self-validating workflow designed to eliminate these artifacts, ensuring your IC50 data reflects true biological activity, not assay interference.

Strategic Assay Selection Workflow

Before pipetting, use this decision logic to select the correct readout.

AssaySelection Start Start: Benzoxazole Compound CheckFluo Check Autofluorescence (Ex/Em scan in buffer) Start->CheckFluo IsFluo High Fluorescence? CheckFluo->IsFluo MTT Primary: MTT/MTS Assay (Absorbance 570/490nm) IsFluo->MTT No ATP Alternative: ATP Luminescence (CellTiter-Glo) IsFluo->ATP Yes (Avoids Interference) Flow Flow Cytometry: Avoid Green Channel (FITC) Use Red/Far-Red (APC/Cy5) IsFluo->Flow Mechanistic Study

Figure 1: Decision tree for selecting non-interfering assays based on benzoxazole photophysics.

Protocol A: Metabolic Viability (MTT Assay) with Interference Correction

Purpose: Determine IC50 based on mitochondrial reductase activity. Critical Adjustment: Benzoxazoles can chemically reduce tetrazolium salts without enzymes. You must include a cell-free compound control.

Materials
  • Cell Line: Adherent cancer lines (e.g., MCF-7, HepG2) or normal fibroblasts (WI-38).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solvent: DMSO (molecular biology grade).

  • Solubilizer: DMSO or SDS-HCl.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Crucial: Leave Column 12 empty (media only) for background subtraction.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Preparation (Day 1):

    • Dissolve benzoxazole stock in DMSO.

    • Prepare 2x serial dilutions in culture medium.

    • Constraint: Final DMSO concentration must be

      
       (v/v) to prevent solvent toxicity.
      
  • Treatment & Controls (The Self-Validating Step):

    • Experimental Wells: Remove old media, add 100 µL fresh media + 100 µL compound dilution.

    • Vehicle Control: Cells + Media + 0.5% DMSO (0 µM compound).

    • Positive Control: Cells + 10% DMSO (induces 100% death).

    • Interference Control (Cell-Free): Add highest concentration of benzoxazole to wells without cells (media only). If this turns purple after MTT addition, the compound is chemically reducing the dye.

  • Incubation:

    • Incubate for 24h, 48h, or 72h.

  • Development:

    • Add 20 µL MTT stock (5 mg/mL) to all wells.

    • Incubate 3–4 hours at 37°C.

    • Carefully aspirate media (for adherent cells) or add solubilizer (for suspension).[1]

    • Resuspend formazan crystals in 150 µL DMSO.

  • Readout:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Processing

Calculate % Viability using the corrected formula:



Where


 is the absorbance of the cell-free compound well.

Protocol B: Membrane Integrity (LDH Release Assay)

Purpose: Distinguish between cytostasis (growth arrest) and cytotoxicity (necrosis/membrane rupture). Benzoxazoles targeting the membrane will show high LDH release early.

Workflow Logic

LDH (Lactate Dehydrogenase) is a stable cytosolic enzyme released upon lysis.[2][3] We use a coupled enzymatic reaction (Tetrazolium


 Formazan) to quantify it in the supernatant.
Plate Layout & Controls
Control TypeContentsPurpose
Background Media onlySubtract media baseline
Spontaneous Cells + Vehicle (DMSO)Baseline cell death (Low Control)
Maximum Cells + Lysis Buffer (Triton X-100)100% Death Reference (High Control)
Substance Ctrl Media + Compound + LDH EnzymeCritical: Checks if benzoxazole inhibits LDH enzyme directly
Protocol Steps
  • Supernatant Collection: After compound treatment (from Protocol A), transfer 50 µL of supernatant to a fresh clear-bottom 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Tetrazolium).

  • Incubation: Incubate 30 mins at Room Temp in the dark (benzoxazoles are light-sensitive).

  • Stop: Add 50 µL Stop Solution (1N HCl).

  • Measure: Absorbance at 490 nm.

Interpretation:



Protocol C: Mechanistic Profiling (Annexin V/PI Flow Cytometry)

Purpose: Determine if the benzoxazole induces apoptosis (Annexin V+) or necrosis (PI+).

The Fluorescence Trap: Since benzoxazoles often fluoresce blue/green, they may overlap with Annexin V-FITC (Green).

  • Solution: Use Annexin V-APC (Red/Far-Red) or Annexin V-PE to spectrally separate the assay signal from the compound.

ApoptosisPathway Benz Benzoxazole Target Target: VEGFR-2 / Topo II Benz->Target Mito Mitochondrial Dysfunction Target->Mito Caspase Caspase 3/7 Activation Mito->Caspase PS PS Exposure (Annexin V Bind) Caspase->PS Early Apoptosis Membrane Membrane Permeability (PI Entry) PS->Membrane Late Apoptosis/Necrosis

Figure 2: Expected mechanistic pathway of benzoxazole-induced cell death.

Protocol Steps
  • Harvest: Collect cells (including floating dead cells) after 24h treatment.

  • Wash: Wash 2x with cold PBS.

  • Resuspend: In 100 µL 1X Annexin Binding Buffer.

  • Stain:

    • Add 5 µL Annexin V-APC (Avoid FITC).

    • Add 5 µL Propidium Iodide (PI) .[4]

  • Incubate: 15 mins at RT in dark.

  • Analyze: Flow Cytometer.

    • Quadrant Q1 (Annexin-/PI+): Necrosis / Debris.

    • Quadrant Q2 (Annexin+/PI+): Late Apoptosis.[4]

    • Quadrant Q3 (Annexin-/PI-): Live.

    • Quadrant Q4 (Annexin+/PI-): Early Apoptosis.[4]

References

  • National Institutes of Health (NIH). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. (2022).[2][5]

  • Sigma-Aldrich. Cytotoxicity Detection Kit (LDH) Protocol and Troubleshooting.

  • Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry.

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.

  • Abcam. MTT Assay Protocol and Interference Controls.

Sources

Technical Application Note: In Vitro Characterization of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

[1]

Introduction & Mechanism of Action

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS: 312587-09-0) is a bioactive scaffold belonging to the 2-arylbenzoxazole family.[1] Structurally, it consists of a benzoxazole core substituted with an ethyl group at the 5-position and a phenylamine (aniline) moiety at the 2-position.[1][2]

Mechanistic Utility

This compound exhibits a "Dual-Function" profile, making it valuable for two distinct research pathways:

  • Biophysical Probe (Fluorescence): The molecule functions as a donor-acceptor (D-π-A) system.[1] The electron-rich amine group acts as a donor, while the benzoxazole ring serves as the electron acceptor.[1] Upon excitation, it undergoes Intramolecular Charge Transfer (ICT) .[1][3] This property renders its fluorescence emission highly sensitive to solvent polarity (solvatochromism), making it an excellent candidate for probing hydrophobic pockets in proteins (e.g., albumin, amyloid fibrils) or lipid membranes.[1]

  • Pharmacological Scaffold: Benzoxazole derivatives are established pharmacophores with kinase inhibitory and antiproliferative activities.[1] The planar structure allows intercalation into DNA or binding to ATP-binding pockets of enzymes like VEGFR or EGFR.[1]

Material Preparation & Handling[1]

Safety Precaution: Treat as a potential irritant (H315/H319).[1][4] Work in a fume hood.

Stock Solution Protocol

The compound is lipophilic and poorly soluble in water.[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight ≈ 238.29 g/mol .[1]

    • Dissolve 2.38 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber vials to prevent photodegradation. Store at -20°C. Stable for 6 months.

  • Working Solutions: Dilute stock into PBS or cell culture media immediately prior to use.[1] Keep final DMSO concentration < 0.5% for live-cell assays to avoid solvent toxicity.[1]

Protocol A: Biophysical Characterization (Fluorescence)

Objective: To validate the compound as a solvatochromic probe and determine its quantum yield.

A1. Solvatochromism Assay

This assay determines how the emission peak shifts based on environmental polarity, a critical metric for protein binding studies.[1]

Reagents: Toluene (non-polar), Dichloromethane (DCM), Ethanol, DMSO, PBS (polar).[1]

Steps:

  • Prepare 10 µM working solutions of the compound in each solvent.

  • Absorbance Scan: Measure UV-Vis absorbance (300–450 nm). Note the

    
     (likely ~330–360 nm).[1]
    
  • Emission Scan: Set excitation wavelength (

    
    ) to the absorbance maximum.[1] Scan emission from 380 nm to 600 nm.[1]
    
  • Data Analysis:

    • Observe the Stokes Shift :

      
      .[1]
      
    • Expectation: In non-polar solvents (Toluene), emission is blue-shifted (high energy).[1] In polar solvents (DMSO/PBS), emission is red-shifted (lower energy) due to stabilization of the ICT excited state.[1]

A2. Quantum Yield ( ) Determination

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


1

Formula:

1
  • 
    : Integrated fluorescence intensity (area under the curve).[1]
    
  • 
    : Absorbance at excitation wavelength (keep 
    
    
    to avoid inner filter effects).
  • 
    : Refractive index of the solvent.[1]
    

Protocol B: In Vitro Biological Profiling[1]

Objective: To assess cytotoxicity (IC50) and visualize cellular uptake using the compound's intrinsic fluorescence.[1]

B1. Cytotoxicity Screening (MTT Assay)

Cell Lines: HeLa (Cervical cancer) or A549 (Lung carcinoma).[1] Control: Cisplatin or Doxorubicin (Positive control); 0.5% DMSO (Vehicle control).[1]

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Add compound in serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Critical: Ensure DMSO is constant (e.g., 0.5%) across all wells.[1]

  • Incubation: Incubate for 48 hours.

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL in PBS).[1] Incubate 4h.

    • Remove media, add 150 µL DMSO to dissolve formazan crystals.[1]

    • Measure Absorbance at 570 nm.[1]

  • Calculation: Plot % Viability vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).

B2. Live-Cell Imaging (Subcellular Localization)

Since the compound is a benzoxazole fluorophore, it likely penetrates membranes and stains hydrophobic organelles (mitochondria or ER).[1]

Steps:

  • Culture: Seed cells on sterile glass-bottom confocal dishes.

  • Staining:

    • Wash cells with PBS.[1]

    • Incubate with 5 µM compound in phenol-red-free media for 30 mins at 37°C.

    • Optional Co-stain: Add MitoTracker Deep Red (100 nM) to verify mitochondrial localization.[1]

  • Imaging:

    • Excitation: 365 nm (UV laser) or 405 nm (Diode).[1]

    • Emission: Collect 420–500 nm (Blue/Green channel).[1]

    • Note: If the environment is highly polar (cytosol), fluorescence may be dim.[1] If it binds to membranes/proteins, fluorescence will increase (fluorogenic effect).[1]

Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this compound.

GStartCompound: this compoundStockStock Prep(10mM in DMSO)Start->StockPathAPath A: Biophysical(Probe Characterization)Stock->PathA Dilute to 10µMPathBPath B: Biological(Drug/Activity Profiling)Stock->PathB Dilute to 0.1-100µMSolvatoSolvatochromism Assay(Toluene vs. PBS)PathA->SolvatoQYQuantum Yield (Φ)CalculationSolvato->QYResultAOutput: ICT Sensitivity& Stokes ShiftQY->ResultAMTTCytotoxicity (MTT)(HeLa/A549, 48h)PathB->MTTImagingLive-Cell Imaging(Ex: 365/405nm)PathB->ImagingResultBOutput: IC50 Value& LocalizationMTT->ResultBImaging->ResultB

Figure 1: Integrated workflow for biophysical and biological characterization of benzoxazole-phenylamine derivatives.

Data Presentation & Analysis

Table 1: Expected Solvatochromic Shifts (Hypothetical)
SolventPolarity IndexExpected

(nm)
Fluorescence Intensity
Toluene2.4400-420 (Blue)High
DCM3.1430-450 (Cyan)High
DMSO7.2480-500 (Green)Moderate
PBS (Buffer)9.0>500 (Weak)Low (Quenching likely)

Note: In aqueous buffers (PBS), ICT fluorophores often suffer from fluorescence quenching due to hydrogen bonding.[1] High intensity in PBS usually indicates aggregation or specific binding to proteins (e.g., BSA).[1]

Troubleshooting Guide
  • Precipitation in Media: If the compound precipitates upon adding to cell media, increase the mixing speed or pre-dilute in a small volume of ethanol before adding to the aqueous phase.[1] Ensure final DMSO < 0.5%.

  • Low Fluorescence Signal: The compound likely has a low quantum yield in water.[1] Try imaging in fixed cells mounted in glycerol or focus on lipid-rich regions (membranes).[1]

References

  • Goubitz, K., et al. (2001).[1] Crystal structure of 2-(4-aminophenyl)benzoxazole. Journal of Chemical Crystallography. Link

  • Henary, M., et al. (2020).[1] Benzothiazole and Benzoxazole Synthesis and Biological Application. Molecules. Link

  • Padalkar, V. S., et al. (2016).[1] Synthesis and fluorescence properties of 2-(substituted phenyl)benzoxazoles. Journal of Fluorescence. Link

  • LeVine, H. (1999).[1] Quantification of beta-sheet amyloid fibril structures with Thioflavin T. Methods in Enzymology. Link

  • PubChem Compound Summary. (2025). This compound (CAS 312587-09-0).[1] National Center for Biotechnology Information.[1] Link

Troubleshooting & Optimization

Technical Support Center: 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZX-YIELD-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine is notoriously prone to low yields due to two competing factors: the oxidative instability of the 2-amino-4-ethylphenol precursor and the self-polymerization potential of 3-aminobenzoic acid under standard condensation conditions.

This guide moves beyond standard textbook protocols to address the "hidden" yield killers in the Polyphosphoric Acid (PPA) cyclization method. If you are currently experiencing yields below 40%, sticky black tars, or difficult purification, this protocol is designed to correct these specific failure modes.

Part 1: Diagnostic Flowchart

Before altering your chemistry, identify the specific failure mode of your current attempt using the decision tree below.

Troubleshooting Start Start: Analyze Crude Product BlackTar Is the product a black/brown tar? Start->BlackTar Insoluble Is the solid insoluble in acid? BlackTar->Insoluble No Oxidation Diagnosis: Phenol Oxidation Action: De-gas solvents, use N2 atm BlackTar->Oxidation Yes LowYield Is yield < 30% but clean? Insoluble->LowYield No Polymerization Diagnosis: Self-Polymerization Action: Switch to Nitro-precursor Insoluble->Polymerization Yes Workup Diagnosis: pH Trapping Action: Adjust precipitation pH to 8-9 LowYield->Workup Yes Viscosity Diagnosis: Poor Mass Transfer Action: Increase PPA:Substrate ratio LowYield->Viscosity No

Figure 1: Diagnostic logic for identifying the root cause of yield loss in benzoxazole synthesis.

Part 2: The "Nitro-Switch" Protocol (Recommended)

The Core Problem: Direct condensation of 2-amino-4-ethylphenol with 3-aminobenzoic acid is chemically risky. The amino group on the benzoic acid can compete with the aminophenol, reacting with other benzoic acid molecules to form polyamide oligomers.

The Solution: Use 3-nitrobenzoic acid instead. The nitro group is electron-withdrawing (activating the carboxylic acid for nucleophilic attack) and non-nucleophilic (preventing self-polymerization).

Step-by-Step Optimized Protocol

Reaction: 2-amino-4-ethylphenol + 3-nitrobenzoic acid


Intermediate (Nitro-benzoxazole)

Target Amine
ParameterSpecificationTechnical Rationale
Solvent/Catalyst Polyphosphoric Acid (PPA) (83-85% P2O5)Acts as both solvent and Lewis acid/dehydrating agent. High viscosity suppresses oxidative side reactions.
Stoichiometry 1.0 eq Phenol : 1.05 eq Nitro-AcidSlight excess of the acid ensures complete consumption of the oxidation-prone phenol.
Temperature 140°C - 150°C<130°C leads to incomplete cyclization (ester/amide intermediates). >160°C causes charring.
Atmosphere Nitrogen (Strict)Critical: Aminophenols oxidize to quinones in air, creating "black tar."
Experimental Workflow
  • De-gassing: Place PPA (10-15 mL per gram of reactant) in a flask. Heat to 100°C under vacuum for 30 mins to remove dissolved oxygen and moisture.

  • Mixing: Cool to 80°C. Add 2-amino-4-ethylphenol and 3-nitrobenzoic acid under

    
     flow. Mechanical stirring is preferred over magnetic stirring due to viscosity.
    
  • Cyclization: Ramp temperature to 145°C and hold for 4-6 hours. Monitor via TLC (take a drop, dilute in water, extract with EtOAc).

  • Quenching (The "Yield Saver"):

    • Pour the hot reaction mixture slowly into crushed ice/water (10x volume) with vigorous stirring.

    • Do not neutralize yet. Filter the precipitated solid (the nitro-benzoxazole intermediate usually precipitates in acidic water).

    • Wash with dilute

      
       to remove unreacted benzoic acid.
      
  • Reduction (Final Step):

    • Suspend the nitro-intermediate in Ethanol/EtOAc.

    • Reduce using

      
       (balloon) or 
      
      
      
      / EtOH (reflux) if avoiding hydrogenation equipment.
    • Result: High purity amine without oligomeric byproducts.

Part 3: Troubleshooting the Workup (PPA Method)

If you must use the direct amine route (3-aminobenzoic acid), the workup is the most common point of failure because the product is amphoteric (contains both a basic benzoxazole nitrogen and a primary aniline amine).

The pH Trap:

  • pH < 4: The molecule is protonated (water soluble). If you filter here, you lose product in the filtrate.

  • pH > 10: The phenolic impurities (if any) dissolve, but the product might form an emulsion or oil out.

Correct Isolation Procedure:

  • Pour PPA reaction mix into ice water. The solution will be acidic.

  • Filter off any insoluble black solids (these are polymers/impurities). The product is in the filtrate.

  • Slowly add 50% NaOH solution with cooling until pH 8-9 .

  • The product should precipitate as a solid.

  • Critical: If it oils out, extract with Ethyl Acetate, dry over

    
    , and evaporate.
    
Part 4: Alternative "Mild" Route (Oxidative Cyclization)

If the PPA method persists in giving low yields (e.g., due to sensitivity of the ethyl group), switch to the Schiff Base Oxidative Cyclization . This avoids harsh acidic conditions and high heat.

Pathway:

  • Condensation: 2-amino-4-ethylphenol + 3-aminobenzaldehyde

    
     Schiff Base (Imine).
    
  • Cyclization: Treat the Schiff base with an oxidant (PhI(OAc)2 or MnO2) to close the ring.

OxidativeRoute R1 2-amino-4-ethylphenol Imine Schiff Base (Isolable Solid) R1->Imine MeOH, RT (Quant.) R2 3-aminobenzaldehyde R2->Imine Product Target Benzoxazole (High Purity) Imine->Product PhI(OAc)2 DCM, 0°C

Figure 2: Oxidative cyclization pathway using hypervalent iodine reagents.

Why this works: This method separates the bond formation (imine) from the aromatization (cyclization), allowing for milder conditions that preserve the sensitive ethyl and amine groups [1].

Part 5: Frequently Asked Questions (FAQ)

Q1: My product turns purple/black upon filtration. Why? A: This indicates oxidation of the free amine or residual aminophenol.

  • Fix: Add a pinch of sodium metabisulfite or ascorbic acid to the quenching water to create a reducing environment during filtration.

Q2: Can I use microwave irradiation to speed this up? A: Yes. PPA absorbs microwave energy efficiently.

  • Protocol: 180°C for 10-15 minutes in a sealed vessel often drives the reaction to completion with cleaner profiles than conventional heating [2].

Q3: The PPA is too thick to stir. Can I dilute it? A: Do not dilute with water. You can add a small amount of methanesulfonic acid (MSA) or sulfolane to reduce viscosity without destroying the dehydrating power of PPA.

References
  • Synthesis of 2-substituted benzoxazoles via oxidative cyclization. Source:ACS Omega (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." URL:[Link]

  • Polyphosphoric Acid (PPA) in Organic Synthesis. Source:Canadian Center of Science and Education (2023). "Polyphosphoric Acid in Organic Synthesis." URL:[Link]

  • General Synthesis of 2-Substituted Benzoxazoles. Source:MDPI (2022). "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." URL:[Link][1]

Sources

Technical Support Center: Synthesis of 2-Phenylbenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Scaffold & The Challenge

2-Phenylbenzoxazoles are critical pharmacophores found in antitumor agents, fluorescent probes, and amyloid imaging agents. While the disconnection is theoretically simple—condensing a 2-aminophenol with a benzoic acid derivative—the reality is often plagued by "stalled" intermediates, regioselectivity loss, and oxidative degradation.

This guide treats your synthesis as a system. When the system fails, it is usually due to a specific mechanistic bottleneck. Below are the diagnostic protocols to identify and resolve these bottlenecks.

Module 1: Acid-Mediated Condensation (The PPA/MSA Route)

Context: This is the classical method using Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) as both solvent and dehydrating agent.

Diagnostic Workflow: The "Stalled" Intermediate

User Report: "I have a mass peak of [M+18] relative to my desired product, and the reaction seems stuck."

Root Cause: You have isolated the N-(2-hydroxyphenyl)benzamide intermediate. The ring closure (dehydration) failed.

  • Mechanism: The reaction proceeds via O-acylation (kinetic product)

    
    N-acylation (thermodynamic rearrangement) 
    
    
    
    Cyclodehydration.
  • The Trap: If the temperature is too low or the dehydrating power of the PPA is compromised (absorbed water), the intermediate amide precipitates out upon workup.

Troubleshooting Protocol:

  • Temperature Check: Ensure the internal temperature reaches 180–200°C for PPA melts. Below 150°C, cyclization is kinetically slow.

  • PPA Quality: PPA is hygroscopic. If it has absorbed moisture, it hydrolyzes the mixed anhydride active species. Use fresh PPA with high

    
     content (83-85%).
    
  • The "Crush" Method:

    • Do not pour water into the hot PPA (violent exotherm).

    • Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. This precipitates the benzoxazole while keeping the unreacted aminophenol (which is soluble as the salt) in the aqueous phase.

FAQ: O-Acylation vs. N-Acylation

Q: My NMR shows a downfield shift consistent with an ester, not an amide. What happened? A: You trapped the kinetic O-acyl product (2-aminophenyl benzoate).

  • Fix: This species rearranges to the stable N-acyl amide via a 1,3-acyl migration under thermal conditions. If you isolate the ester, simply re-dissolve it in solvent (e.g., xylene with p-TsOH) and reflux to force the rearrangement and subsequent cyclization.

Module 2: Oxidative Cyclization (The Aldehyde Route)

Context: Condensation of 2-aminophenol with benzaldehyde followed by oxidation (Schiff base route).

Diagnostic Workflow: The Hydrolysis Loop

User Report: "I see the Schiff base (imine) forming, but upon adding the oxidant (DDQ/Mn(OAc)3), my yield drops and I recover the starting aldehyde."

Root Cause: Hydrolytic Reversal . The Schiff base formation is an equilibrium reaction (


). If water is not removed, or if the oxidant introduces water (e.g., aqueous 

), the equilibrium shifts back to the left before cyclization can occur.

Troubleshooting Protocol:

  • Desiccant Strategy: Add activated 4Å Molecular Sieves to the reaction during the imine formation step.

  • Oxidant Selection:

    • Avoid: Aqueous oxidants if the imine is labile.

    • Use:DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in anhydrous dioxane or PhI(OAc)2 (PIDA).

  • One-Pot vs. Stepwise: Do not attempt one-pot oxidative cyclization if the aldehyde is electron-deficient. Isolate the Schiff base first, dry it, then cyclize.

Module 3: Visualizing the Pathways

Understanding the competing pathways is essential for diagnosis. The diagram below illustrates the critical "decision points" where the reaction can divert to side products.

BenzoxazoleSynthesis Start 2-Aminophenol + Benzoic Acid Derivative OAcy O-Acyl Ester (Kinetic Trap) Start->OAcy Low Temp Acid Cat. NAcyl N-Acyl Amide (Stable Intermediate) Start->NAcyl Direct Amidation Schiff Schiff Base (Imine) Start->Schiff Aldehyde Route (-H2O) OAcy->NAcyl 1,3-Acyl Shift (Heat) NAcyl->NAcyl Stalled Reaction (Insufficient Heat) Benzoxazole 2-Phenylbenzoxazole (Target) NAcyl->Benzoxazole Cyclodehydration (-H2O) Schiff->Benzoxazole Oxidative Cyclization (DDQ/O2) Hydrolysis Hydrolysis Reversal (Yield Loss) Schiff->Hydrolysis +H2O (Wet Solvent) Hydrolysis->Start

Caption: Figure 1. Competing pathways in benzoxazole synthesis. Red nodes indicate kinetic traps or failure modes.

Module 4: Regioselectivity & Purification

User Report: "I used a 4-substituted-2-aminophenol, but I have a mixture of isomers."

Technical Insight: When using unsymmetrical aminophenols, the regioselectivity is determined by the nucleophilicity of the nitrogen vs. the oxygen.

  • Standard Outcome: The Nitrogen is more nucleophilic. It attacks the carbonyl first.

  • The Issue: If the substituent at position 4 is electron-withdrawing (e.g., -NO2), it reduces the nucleophilicity of the amine, making the O-attack competitive (leading to the ester trap mentioned in Module 1).

Purification Table: Solvent Systems

ContaminantNatureRecommended Solvent System (TLC/Column)
N-Acyl Amide Polar, H-bond donor5% MeOH in DCM (The amide drags; product moves)
Starting Aminophenol Basic, OxidizableEtOAc/Hexane + 1% Triethylamine (Prevents streaking)
Benzoic Acid AcidicWash organic layer with sat. NaHCO3 (Chemical separation)
Benzoxazole (Product) Non-polar, Aromatic10-20% EtOAc in Hexane

Summary of Protocols

Protocol A: High-Temperature PPA Cyclization

Best for: Stable substrates, scaling up.

  • Mix 2-aminophenol (1.0 eq) and benzoic acid (1.0 eq) in PPA (10x weight) at 60°C until homogenous. Note: Mixing before high heat prevents local charring.

  • Ramp temperature to 180°C and hold for 4 hours.

  • Monitor via TLC.[1] If the "intermediate amide" spot persists, add

    
     powder to scavenge water.
    
  • Pour into crushed ice. Neutralize with

    
     to pH 8.
    
  • Filter precipitate.

Protocol B: Oxidative Cyclization (DDQ Method)

Best for: Acid-sensitive groups.

  • Reflux 2-aminophenol and benzaldehyde in anhydrous Dioxane for 2 hours (Schiff base formation).

  • Cool to Room Temperature.

  • Add DDQ (1.1 eq) portion-wise. Caution: Exothermic.

  • Stir at RT for 1-2 hours.

  • Filter off the precipitated

    
     (hydroquinone byproduct).
    
  • Concentrate filtrate and purify.

References

  • Mechanistic Study of PPA Catalysis: Title: Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.[2] Source: Journal of Organic Chemistry / CoLab. URL:

  • Oxidative Cyclization & Green Methods: Title: Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization.[3] Source: Green Chemistry (RSC). URL:

  • Hydrolysis & Ring Stability: Title: Kinetics and mechanisms for the hydrolysis of benzoxazoles.[4] Source: Journal of the Chemical Society, Perkin Transactions 2. URL:

  • General Troubleshooting & Protocols: Title: Technical Support Center: Troubleshooting Benzoxazole Synthesis. Source: BenchChem.[1][5] URL:

Sources

Improving solubility of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubilization and handling of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine for biological applications. This guide deviates from standard templates to focus on the specific physicochemical challenges posed by benzoxazole-phenylamine conjugates—namely, their high lipophilicity, planar stacking tendency, and poor aqueous stability.

Compound: this compound

Classification: Lipophilic Benzoxazole Derivative | Application: Biological Assays (Cellular/Enzymatic)[1]

Physicochemical Profile & Solubility Mechanics

To successfully deploy this molecule in a biological assay, you must first understand why it resists solubilization.

  • The Core Challenge: This molecule consists of a benzoxazole fused ring system attached to a phenylamine. The structure is largely planar and aromatic, leading to strong

    
     stacking interactions between molecules.
    
  • Hydrophobicity (LogP): With an estimated LogP of ~3.8–4.2, the compound is highly lipophilic. It prefers non-polar environments and will aggressively aggregate in aqueous buffers (PBS, DMEM) to minimize water contact.

  • Ionization (pKa): The aniline nitrogen is a weak base (pKa ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     4.0–4.6). At physiological pH (7.4), it remains uncharged (neutral), further reducing its water solubility.[1]
    

Senior Scientist Insight: Most users fail not at the stock solution stage, but during the dilution step. The "Crash-Out" effect occurs when a high-concentration DMSO stock hits the aqueous buffer too quickly, creating local supersaturation and immediate micro-precipitation.[1]

Validated Solubilization Protocols

Protocol A: Standard DMSO Stock Preparation

Use this for high-throughput screening or assays tolerating up to 0.5% DMSO.[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid Ethanol; it evaporates too quickly, altering concentration, and has lower solubilizing power for this scaffold.

  • Concentration: Prepare a 10 mM to 50 mM master stock.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the fluorophore core) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Intermediate Dilution" Method (Anti-Precipitation)

Use this to prevent "shock precipitation" when moving from 100% DMSO to 100% Aqueous Buffer.

The Logic: Instead of dropping 1 µL of stock into 1 mL of buffer, you use an intermediate step to lower the kinetic energy barrier of mixing.

Workflow Diagram:

SerialDilution cluster_0 Critical Step: Rapid Mixing Stock Master Stock (50 mM in DMSO) Inter Intermediate Solution (10x Final Conc) Solvent: DMSO + PBS Stock->Inter 1. Dilute 1:10 (e.g., 5 mM) Final Assay Well (1x Final Conc) Solvent: Aqueous Buffer Inter->Final 2. Dilute 1:10 (Final: 500 µM)

Caption: Step-wise dilution strategy to mitigate kinetic precipitation shocks.

Detailed Steps:

  • Prepare Intermediate: Dilute your DMSO stock 10-fold into your assay buffer containing 5% DMSO. This creates a "stepping stone" solvent environment.[1]

  • Mix Immediately: Do not let the droplet sit. Vortex immediately.

  • Final Dilution: Pipette the intermediate solution into your final assay plate.

Advanced Formulation: Surfactants & Carriers

If the compound precipitates at your required concentration (e.g., >10 µM), you must use a solubilizing excipient.

AdditiveRecommended Conc.Mechanism of ActionBest For...
Pluronic F-127 0.02% - 0.05% (w/v)Encapsulates the lipophile in non-ionic micelles.[1]Live-cell imaging; reduces dye aggregation.[1]
Tween 80 0.01% - 0.1% (v/v)Reduces surface tension; prevents crystal nucleation.[1]Enzymatic assays; biochemical screens.[1]
HP-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Cyclodextrin
5% - 10% (w/v)Forms inclusion complexes (host-guest chemistry).In vivo injections or high-conc stock stability.[1]

Protocol for Pluronic F-127 Loading:

  • Mix the DMSO stock of the compound with an equal volume of 20% (w/v) Pluronic F-127 in DMSO .

  • Add this mixture to the aqueous buffer. This ensures the molecule is micellized before it touches the water.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately after adding PBS. What happened? A: You experienced "Crash-Out." The local concentration of the compound exceeded its solubility limit before it could disperse.

  • Fix: Switch to Protocol B (Intermediate Dilution). Ensure you are vortexing the buffer while adding the compound stock.

Q2: Can I use acid to protonate the amine and dissolve it in water? A: Theoretically, yes, but practically, no. The pKa of the aniline amine is ~4.[2]5. To fully protonate it (solubilize as a salt), you would need a pH < 2.[1]5. This is incompatible with most biological assays (which require pH 7.4).[1] Do not rely on pH adjustment for this molecule.[1]

Q3: The compound fluorescence is quenching in the assay. A: This is a hallmark of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 stacking aggregation. Even if you don't see visible precipitate, micro-aggregates quench fluorescence.
  • Fix: Add 0.05% Pluronic F-127 or 0.1% BSA (Bovine Serum Albumin) to your buffer.[1] Albumin acts as a natural carrier protein and can stabilize the monomeric form of the fluorophore.

Q4: Is the compound stable in solution? A: In DMSO, yes. In water, benzoxazoles can be susceptible to hydrolytic ring opening over long periods (days) at extreme pH, but they are stable for standard assay durations (24-48 hours) at pH 7.[1]4. Protect from light at all times.[1]

Decision Matrix for Assay Optimization

Use this logic flow to determine the best solubilization strategy for your specific experiment.

DecisionTree cluster_legend Key Start Start: Define Assay Needs ConcCheck Required Conc > 10 µM? Start->ConcCheck DMSO_Tol Cells Tolerate DMSO? ConcCheck->DMSO_Tol No (<10 µM) Complex Use Pluronic F-127 or HP-B-CD ConcCheck->Complex Yes (>10 µM) Simple Use Standard DMSO Protocol DMSO_Tol->Simple Yes (>0.5%) Intermed Use Intermediate Dilution DMSO_Tol->Intermed No (<0.1%) Legend Green: Standard Path Red: Advanced Formulation

Caption: Logic flow for selecting the appropriate solubilization method based on concentration and biological constraints.

References
  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. Link

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] Link

  • PubChem Compound Summary. "2-(3-Aminophenyl)benzoxazol-5-ylamine" (Structural Analog Data). National Center for Biotechnology Information.[1] Link

  • Felouat, A., et al. (2021).[3] "Benzoxazole derivatives as fluorescent DNA probes: Solubilization and binding." Biotechnology Research and Innovation. (Context on benzoxazole solubility in bio-media). 3

Sources

Technical Support Center: Stability & Handling of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

[1]

Executive Technical Overview

Welcome to the technical support hub for 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine . As a researcher working with this compound, you are likely utilizing it as a fluorescent probe, a polymer intermediate, or a bioactive scaffold.

The Core Stability Challenge: This molecule features a "push-pull" electronic system: the electron-rich phenylamine (aniline) group acts as a donor, and the benzoxazole ring acts as an acceptor.[1] While this conjugation creates desirable optical properties, it introduces specific vulnerabilities:

  • Oxidative Deamination: The primary amine (-NH₂) is susceptible to oxidation by atmospheric oxygen, leading to the formation of azo-dimers or quinone-imine species (often observed as a pink or brown discoloration).[1]

  • Photo-oxidation: The extended conjugation makes the molecule reactive in excited states, leading to photobleaching.[1]

  • Hydrophobic Aggregation: The 5-ethyl group increases lipophilicity, heightening the risk of precipitation in aqueous buffers.

This guide provides self-validating protocols to mitigate these risks.

Critical Troubleshooting Guides (FAQs)

Issue 1: "My stock solution has turned from colorless/pale yellow to pink or brown."

Diagnosis: Oxidative degradation of the amine moiety. Root Cause: Dissolved oxygen in the solvent or exposure to ambient air has initiated radical oxidation of the aniline group. This is accelerated in protic solvents (like ethanol) or aged DMSO.[1]

Corrective Protocol:

  • Immediate Action: Discard the discolored solution; oxidation products are often fluorescence quenchers and cytotoxic.

  • Prevention:

    • Solvent Choice: Switch to Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1] DMSO stabilizes the polar transition states better than alcohols.

    • Degassing: Before dissolving the solid, degas the solvent using a stream of inert gas (Nitrogen or Argon) for 5-10 minutes to displace dissolved oxygen.[1]

    • Storage: Store under an inert atmosphere. If you lack a glovebox, flush the headspace of the vial with Argon before capping.

Issue 2: "The compound precipitates when I dilute it into my assay buffer."

Diagnosis: Hydrophobic crash-out. Root Cause: The 5-ethyl group and the benzoxazole core are highly lipophilic. Rapid dilution into aqueous media (PBS, Tris) causes micro-precipitation that may be invisible to the naked eye but scatters light and reduces effective concentration.

Corrective Protocol:

  • The "Intermediate Dilution" Step: Do not pipette directly from 100% DMSO to 100% Buffer.

    • Prepare a 10x working solution in a solvent blend (e.g., 50% DMSO / 50% Water).[1]

    • Slowly add this 10x solution to your final buffer with vortexing.

  • Surfactant Support: If your assay tolerates it, add a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100 ) to the assay buffer before adding the compound. This stabilizes the colloid.[2]

Issue 3: "I see a loss of fluorescence signal over time during microscopy/spectroscopy."

Diagnosis: Photobleaching.[1] Root Cause: Benzoxazole derivatives are efficient fluorophores but can undergo irreversible photochemical reactions upon prolonged excitation.[1]

Corrective Protocol:

  • Dark Handling: All stock preparation must occur under low light or amber light conditions.[1]

  • Amber Glass: strictly use amber borosilicate glass vials for storage.[1]

  • Antifade Reagents: For microscopy, employ mounting media containing antifade agents (e.g., DABCO or commercial equivalents) to scavenge free radicals generated during excitation.

Standardized Experimental Protocols

Protocol A: Preparation of a "Gold Standard" Stable Stock Solution (10 mM)

Use this protocol to ensure maximum shelf-life (6+ months).

Reagents:

  • This compound (Solid)[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves)[1]

  • Argon gas tank with a fine-tip needle[1]

Workflow:

  • Weighing: Weigh the target mass into an amber glass vial. Do not use plastic microcentrifuge tubes for long-term storage as DMSO can leach plasticizers.[1]

  • Solvent Prep: Purge the anhydrous DMSO with Argon for 5 minutes.

  • Dissolution: Add the DMSO to the vial. Vortex until fully dissolved.[1] Sonicate for 30 seconds if necessary (keep temperature < 30°C).

  • Inerting: Gently blow Argon into the vial's headspace for 10 seconds.

  • Sealing: Cap tightly with a PTFE-lined cap.[1] Parafilm is not sufficient for preventing moisture ingress in DMSO; use electrical tape or a proper seal.[1]

  • Storage: Store at -20°C .

Solvent Compatibility Matrix
SolventSolubilityStability RiskRecommended Use
Anhydrous DMSO HighLowPrimary Stock Storage (-20°C)
Ethanol/Methanol ModerateMedium (Promotes oxidation)Immediate use only (same day)
PBS / Water Very LowHigh (Precipitation)Final assay concentration only (< 1%)
DMF HighLowAlternative to DMSO if toxicity is a concern

Troubleshooting Logic Pathway

The following diagram illustrates the decision-making process for diagnosing stability issues in real-time.

StabilityTroubleshootingStartObservation: Issue DetectedColorChangeColor Change(Pink/Brown)Start->ColorChangePrecipitationPrecipitation / TurbidityStart->PrecipitationSignalLossLoss of Signal / ActivityStart->SignalLossCheckSolventCheck Solvent Age & TypeColorChange->CheckSolventCheckConcCheck Final Concentration(>1% DMSO?)Precipitation->CheckConcCheckLightWas sample exposed to light?SignalLoss->CheckLightIsProticIs Solvent Protic?(EtOH, MeOH, Water)CheckSolvent->IsProticOxidationActionAction: Switch to Anhydrous DMSO& Degas with ArgonIsProtic->OxidationActionYesIsProtic->OxidationActionNo (Old DMSO)AddSurfactantAction: Add 0.05% Tween-20or Reduce ConcentrationCheckConc->AddSurfactantPhotobleachActionAction: Use Amber Vials& Antifade ReagentsCheckLight->PhotobleachActionYesCheckHydrolysisCheck pH(Is pH < 3 or > 10?)CheckLight->CheckHydrolysisNoHydrolysisActionAction: Buffer to pH 7.4(Avoid extreme pH)CheckHydrolysis->HydrolysisActionYes

Caption: Decision tree for diagnosing oxidative degradation, solubility limits, and environmental sensitivity.

References

  • PubChem. 3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]methylamine (Analogous Structure Data).[1][3] National Library of Medicine. [Link][1]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles. (Providing context on the stability of the benzoxazole ring vs. the amine substituent). [Link][1]

  • ChemGuide. The Reactions of Phenylamine (Aniline). (Foundational chemistry regarding the oxidative instability of primary aromatic amines). [Link][1]

Refinement of analytical methods for benzoxazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Refinement for Benzoxazole Isomers

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation, Identification, and Troubleshooting of Benzoxazole Regioisomers

Introduction

Welcome to the Advanced Analytical Support Center. This guide addresses the specific challenges associated with benzoxazole regioisomers (specifically the 5-substituted vs. 6-substituted analogues). Due to the planar, bicyclic aromatic nature of the benzoxazole core, these isomers often exhibit nearly identical dipole moments and boiling points, leading to co-elution in HPLC and overlapping signals in NMR.

This guide moves beyond standard protocols, offering refined methodologies based on


-

interaction chromatography and NOE-based structural elucidation.

Module 1: Chromatographic Resolution (HPLC/UHPLC)

User Question: I cannot separate 5-chlorobenzoxazole from 6-chlorobenzoxazole using my standard C18 column. They co-elute as a single peak. What parameters should I adjust?

Scientist Response: Standard alkyl-bonded phases (C18/C8) rely primarily on hydrophobic interactions. Since regioisomers of benzoxazoles possess identical hydrophobicity (logP), C18 columns often fail to resolve them. You must switch to a stationary phase that leverages shape selectivity and


-

electron interactions
.
The Solution: Pentafluorophenyl (PFP) Phases

We recommend utilizing a Pentafluorophenyl (PFP) stationary phase.[1] The fluorine atoms in the PFP ring create a strong electron-deficient face, which interacts distinctively with the electron-rich benzoxazole system. The subtle difference in electron density distribution between the 5- and 6-positions is often sufficient for baseline separation on PFP, but invisible to C18.

Protocol: PFP Method Optimization
ParameterRecommendationRationale
Stationary Phase PFP (Pentafluorophenyl) or Biphenyl Maximizes

-

and dipole-dipole interactions distinct to each isomer [1].
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the oxazole nitrogen, keeping the analyte neutral for better retention.
Mobile Phase B Methanol (MeOH) MeOH promotes stronger

-

interactions than Acetonitrile (ACN). ACN can form a "

-shield" over the stationary phase, dampening selectivity [2].
Temperature 15°C - 25°C (Lower is better)Lower temperatures increase the rigidity of the stationary phase ligands, enhancing shape selectivity for planar isomers.
Workflow Visualization: Column Selection Logic

HPLC_Decision_Tree Start Start: Isomer Mixture C18_Test Run Standard C18 Gradient Start->C18_Test Resolution_Check Resolution (Rs) > 1.5? C18_Test->Resolution_Check Success Proceed to QC Resolution_Check->Success Yes Fail_C18 Co-elution or Rs < 1.5 Resolution_Check->Fail_C18 No Switch_PFP Switch to PFP / F5 Column (Methanol Mobile Phase) Fail_C18->Switch_PFP PFP_Check Rs > 1.5? Switch_PFP->PFP_Check PFP_Check->Success Yes Optimize_Temp Lower Temp to 15°C Reduce Gradient Slope PFP_Check->Optimize_Temp Marginal Switch_Chiral Switch to Chiral Stationary Phase (Amylose/Cellulose based) PFP_Check->Switch_Chiral No (Rare) Optimize_Temp->Success

Figure 1: Decision matrix for selecting the appropriate stationary phase for benzoxazole regioisomer separation.

Module 2: Structural Elucidation (NMR Spectroscopy)

User Question: I have isolated a pure isomer, but I am unsure if it is the 5-substituted or 6-substituted benzoxazole. The 1H NMR splitting patterns look very similar. How can I definitively assign the structure?

Scientist Response: Reliance on coupling constants (


 values) alone is risky because the benzoxazole ring is rigid, and meta-coupling (

Hz) is present in both isomers. The definitive method requires 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiments targeting the interaction between the substituent and the unique H-4 or H-7 protons.
The Diagnostic Logic
  • Identify H-2: The proton at the C2 position (between N and O) is typically a sharp singlet deshielded to 8.0–8.6 ppm [3].

  • Identify H-4 vs H-7:

    • H-4 is magnetically influenced by the Nitrogen lone pair and ring current anisotropy.

    • H-7 is influenced by the Oxygen.[2]

    • Crucial Distinction: In a 5-substituted isomer, the substituent is ortho to H-4 and H-6. In a 6-substituted isomer, the substituent is ortho to H-5 and H-7.

Protocol: NOE Experiment
  • Step 1: Acquire a standard 1H spectrum.

  • Step 2: Irradiate the protons of your substituent group (e.g., the Methyl, Methoxy, or adjacent protons if it's a phenyl ring).

  • Step 3: Observe the NOE enhancement.

IsomerProtons Enhanced by Substituent NOEStructural Causality
5-Substituted H-4 and H-6 The 5-position is flanked by C4 and C6. H-4 is usually a doublet (meta-coupled) or singlet-like.[3]
6-Substituted H-5 and H-7 The 6-position is flanked by C5 and C7. H-7 is typically a doublet (meta-coupled).
Data Table: Chemical Shift Trends (CDCl3)

Note: Shifts vary by solvent, but relative ordering remains consistent.

Position5-Chloro Isomer (

ppm)
6-Chloro Isomer (

ppm)
H-2 ~8.10 (s)~8.12 (s)
H-4 ~7.75 (d,

Hz)
~7.65 (d,

Hz)
H-5 N/A (Substituted)~7.35 (dd)
H-6 ~7.30 (dd)N/A (Substituted)
H-7 ~7.50 (d,

Hz)
~7.55 (d,

Hz)

Key Takeaway: Look for the proton with the large ortho-coupling (


 Hz).
  • If the ortho-coupled proton is H-7 (shielded, lower ppm), it is the 5-isomer .

  • If the ortho-coupled proton is H-4 (deshielded, higher ppm), it is the 6-isomer [4].

Module 3: Synthesis Troubleshooting (FAQs)

User Question: Why does my nitration of benzoxazole yield a 50:50 mixture, and how can I direct the synthesis to a single isomer?

Scientist Response: Electrophilic aromatic substitution (like nitration) on the benzoxazole core is governed by the directing effects of the heteroatoms. The fused benzene ring is deactivated relative to pure benzene, but the nitrogen (imine-like) is electron-withdrawing, while the oxygen is electron-donating by resonance but withdrawing by induction.

  • The Issue: The 5- and 6-positions have very similar electron densities, leading to mixtures (often favoring the 6-position slightly due to resonance stabilization from the oxygen).

  • The Fix: Do not nitrate the benzoxazole. Instead, perform cyclization of pre-functionalized aminophenols .

Regioselective Synthesis Workflow

Synthesis_Logic Target Target: Specific Benzoxazole Isomer Route_A Route A: Post-Cyclization Functionalization (e.g., Nitration of Benzoxazole) Target->Route_A Route_B Route B: Pre-Functionalized Cyclization (Recommended) Target->Route_B Result_A Mixture of 5- and 6- Isomers (Requires difficult HPLC separation) Route_A->Result_A Precursor_1 Start: 2-Amino-4-substituted-phenol Route_B->Precursor_1 Precursor_2 Start: 2-Amino-5-substituted-phenol Route_B->Precursor_2 Product_5 Yields: 5-Substituted Benzoxazole Precursor_1->Product_5 Cyclization Product_6 Yields: 6-Substituted Benzoxazole Precursor_2->Product_6 Cyclization

Figure 2: Synthetic pathways for ensuring regiochemical purity. Route B is the self-validating protocol for avoiding isomer mixtures.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link

  • Pyvot Tech. Separation of Isomers: PFP vs C18 Selectivity. Retrieved from Pyvot Tech Technical Resources. Link

  • BenchChem. Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Application Note. Link

  • Royal Society of Chemistry. (2012). NMR Spectra of Substituted Benzoxazoles. Supplementary Information, RSC Advances. Link

  • National Institutes of Health (NIH). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Link

Sources

Technical Support Center: Isolation & Purification of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-BZX-003 Status: Open Subject: Work-up Procedure & Troubleshooting for Benzoxazole-Phenylamine Derivatives Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

User Query: "I need a robust work-up procedure to isolate pure 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine from a polyphosphoric acid (PPA) condensation reaction."

Technical Context: The target molecule, This compound , contains a basic aniline moiety fused to a benzoxazole core. The synthesis typically involves the condensation of 2-amino-4-ethylphenol with 3-aminobenzoic acid (or its derivatives) in dehydrating media like Polyphosphoric Acid (PPA) or methanesulfonic acid/P2O5.

The Challenge: The primary difficulty in isolating this compound lies in distinguishing the basic product from amphoteric starting materials (aminophenols) and acidic byproducts (unreacted benzoic acids), while preventing the oxidation of the free amine.

Decision Logic & Workflow (Visual)

The following flowchart illustrates the "Acid-Base Swing" technique, which is the most reliable method for isolating aromatic amines from phenolic/acidic impurities.

G start Crude Reaction Mixture (PPA/Acidic Melt) quench Step 1: Quench Pour onto Crushed Ice start->quench neutralize Step 2: Neutralize Add Na2CO3 to pH 8-9 (Precipitates Crude Solid) quench->neutralize extract Step 3: Initial Extraction Dissolve Solid in EtOAc Filter off insolubles neutralize->extract acid_wash Step 4: The 'Acid Swing' Extract EtOAc with 1M HCl extract->acid_wash layer_aq Aqueous Layer (Acidic) Contains: Target Amine (Salt form) acid_wash->layer_aq Target moves to Water layer_org Organic Layer Contains: Neutrals, Phenols, Acids acid_wash->layer_org Impurities stay in Org basify Step 5: Basify Aqueous Layer Add NaOH/NH4OH to pH > 10 Target precipitates/oils out layer_aq->basify discard_org Discard Organic Layer (Removes unreacted Phenols) layer_org->discard_org final_extract Step 6: Final Extraction Extract with EtOAc -> Dry -> Evaporate basify->final_extract recryst Step 7: Recrystallization Solvent: EtOH or EtOH/H2O final_extract->recryst

Figure 1: The Acid-Base Swing Protocol. This method utilizes the basicity of the aniline group to separate it from non-basic impurities.

Detailed Work-Up Protocol

Phase 1: Quenching & Initial Isolation

Objective: Safely destroy the PPA matrix and obtain a crude solid.

  • Quench: Pour the hot reaction mixture (

    
    ) slowly onto a 10-fold excess of crushed ice with vigorous mechanical stirring.
    
    • Why: PPA is viscous and retains heat; rapid quenching prevents local overheating and charring.

  • Neutralization: Slowly add saturated Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution until the pH reaches 8–9 .
    • Critical Check: Do not stop at pH 7. You must ensure the amine is in its free-base form (deprotonated) to be filterable or extractable.

  • Filtration: Collect the precipitate via vacuum filtration. Wash copiously with water to remove phosphate salts.

Phase 2: The "Self-Validating" Purification (Acid-Base Extraction)

Objective: Chemical separation based on pKa. This is superior to simple column chromatography for bulk cleanup.

  • Dissolution: Dissolve the crude wet cake in Ethyl Acetate (EtOAc) . If solubility is poor, use Dichloromethane (DCM) .

  • Impurity Wash (Optional but Recommended): Wash the organic phase with 5%

    
    .
    
    • Mechanism:[1][2][3][4][5][6][7] This converts unreacted 2-amino-4-ethylphenol and 3-aminobenzoic acid into water-soluble salts (phenolates/benzoates), removing them from the organic layer.

  • The Acid Swing (High Purity Step):

    • Extract the organic layer with 1M HCl (3x).

    • Result: The target molecule (an amine) will protonate and move into the aqueous layer (yellow/orange solution). Neutral impurities remain in the organic layer.

    • Action: Separate layers.[7] Keep the Aqueous layer.

  • Recovery:

    • Cool the acidic aqueous layer in an ice bath.

    • Basify with 20%

      
       to pH > 10.
      
    • The pure product will precipitate as a solid or oil out.

    • Extract this new precipitate back into EtOAc, dry over

      
      , and evaporate.
      
Phase 3: Final Polishing (Recrystallization)

Objective: Removal of trace colored oligomers.

  • Solvent System: Ethanol (EtOH) or EtOH/Water (9:1).

  • Procedure: Dissolve the solid in boiling Ethanol. If dark colored, add Activated Charcoal , boil for 5 mins, and filter hot through Celite. Add warm water dropwise until slight turbidity appears, then cool slowly to

    
    .
    

Troubleshooting Guide (FAQs)

Issue 1: "My product is an oil/gum and won't crystallize."

Diagnosis: This is common with ethyl-substituted aromatics due to increased rotational freedom and lower lattice energy. Solution:

  • Trituration: Add a non-solvent (like Hexane or cold Diethyl Ether) to the oil and scratch the flask walls with a glass rod.

  • Seeding: If you have any solid trace from a previous batch, add a speck to the oil.

  • Evaporation technique: Ensure all EtOAc is removed. sometimes trapped solvent prevents crystallization. Use a high-vacuum pump for 2 hours.

Issue 2: "The product is dark black/brown."

Diagnosis: Oxidation of the aniline or residual aminophenol impurities. Aminophenols oxidize to quinone-imines which are deeply colored. Solution:

  • Charcoal Treatment: As described in Phase 3, activated charcoal is highly effective for these planar impurities.

  • Bisulfite Wash: During the work-up, wash the organic layer with saturated Sodium Bisulfite (

    
    ) solution. This acts as a reducing agent to prevent oxidative polymerization.
    
Issue 3: "I have low recovery after the Acid Swing."

Diagnosis: The benzoxazole ring might be protonating but not fully dissolving in water, or the salt is insoluble. Solution:

  • Check pH: Ensure the extraction acid is strong enough (pH < 1).

  • Volume: Benzoxazole salts can be bulky. Increase the volume of 1M HCl.

  • Precipitate check: Sometimes the hydrochloride salt of the product precipitates between the layers. If you see a solid "rag" layer, filter it—that is likely your pure product salt.

Technical Data Reference

Solvent Compatibility Matrix
SolventSolubility (Free Base)Usage
Water InsolubleWashing impurities
Ethyl Acetate HighPrimary extraction solvent
Dichloromethane HighAlternative extraction solvent
Ethanol Moderate (Hot)Recrystallization
Hexanes LowTrituration / Precipitating anti-solvent
Key Chemical Parameters[1][2][4][5][6][7][8][9][10][12][15]
  • Target pKa (Aniline N): ~4.0–5.0 (Estimated). Requires pH < 2 to protonate fully; pH > 7 to deprotonate.

  • Impurity pKa (Phenol OH): ~10.0. Requires pH > 11 to fully ionize and wash away.

  • Impurity pKa (Benzoic Acid): ~4.2. Requires pH > 6 to fully ionize and wash away.

References

  • BenchChem. (2025).[8] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from

  • Organic Chemistry Portal. (2015). Benzoxazole Synthesis: Recent Literature and Protocols. Retrieved from

  • ResearchGate. (2015). Protocol for 2-phenylbenzoxazole from benzoic acid & o-aminophenol in PPA. Retrieved from

  • MDPI. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Molecules, 24(15). Retrieved from

  • Wikipedia. (2024). Benzoxazole Properties and Solubility Data. Retrieved from

Sources

Validation & Comparative

Catalytic Architectures for Benzoxazole Scaffolding: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Benzoxazoles are privileged pharmacophores in drug discovery, serving as the structural backbone for diverse therapeutic agents (e.g., Tafamidis for amyloidosis, Flunoxaprofen for inflammation). Traditional synthesis—often requiring corrosive acids (PPA, MSA) and extreme temperatures (>150°C)—is incompatible with the delicate functional groups found in modern late-stage drug intermediates.

This guide analyzes the shift toward catalytic precision , comparing three dominant architectures: Homogeneous Transition Metals , Heterogeneous Nanocatalysts , and Metal-Free Organocatalysts .

Key Takeaway for Decision Makers:

  • Use Homogeneous (Cu/Pd): When substrate complexity is high and purification via chromatography is already planned.

  • Use Heterogeneous (Nano-Fe/Co): For scale-up (>100g) where catalyst recycling and simplified workup (magnetic separation) drive cost efficiency.

  • Use Metal-Free (Iodine/TEMPO): For GMP-regulated steps requiring strict limits on elemental impurities (ICH Q3D guidelines).

Mechanistic Landscapes

Understanding the mechanism is the prerequisite for troubleshooting. The universal pathway involves the condensation of 2-aminophenol with an aldehyde to form a Schiff base (Imine) , followed by an intramolecular oxidative cyclization .

The Oxidative Cyclization Pathway

The following diagram illustrates the critical bifurcation point between the Schiff base intermediate and the final cyclized product.

BenzoxazoleMechanism Start 2-Aminophenol + Aldehyde Imine Schiff Base (Intermediate) Start->Imine -H2O (Condensation) Cyclization Intramolecular Attack (O-Nucleophile) Imine->Cyclization Ring Closure Oxidation Oxidative Dehydrogenation Cyclization->Oxidation -2H (Catalyst Driven) Product 2-Substituted Benzoxazole Oxidation->Product

Caption: General mechanistic flow. The "Oxidative Dehydrogenation" step is the rate-determining step where catalysts exert the most influence.

Comparative Analysis of Catalytic Architectures

Heterogeneous Nanocatalysts (The Industrial Workhorse)

Focus: Sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H ). This system represents a "self-validating" protocol. The catalyst is magnetic; if the solution is clear after magnetic decantation, you have visual confirmation of catalyst removal.

  • Mechanism: The

    
     groups act as Brønsted acid sites to activate the carbonyl carbon for imine formation, while the high surface area of the nanoparticle supports the oxidative closure.
    
  • Performance Data:

    • Yield: 84–92%

    • Recyclability: >5 cycles with <5% activity loss.[1]

    • Separation: Magnetic decantation (No filtration required).

Metal-Free Organocatalysis (The Green Standard)

Focus: Iodine (


) in DMSO .
This is the preferred method for pharmaceutical intermediates to avoid heavy metal contamination.
  • Mechanism:

    
     acts as a mild Lewis acid to activate the imine. The resulting imidazoline intermediate is oxidized. Crucially, DMSO acts as the terminal oxidant , regenerating 
    
    
    
    from HI (similar to a Kornblum oxidation mechanism).
  • Performance Data:

    • Yield: 80–90%

    • Conditions: Mild (80–100°C).

    • Limitation: Requires removal of excess iodine (thiosulfate wash).

Homogeneous Transition Metals

Focus: Copper(II) Triflate or Palladium(II) Acetate . While historically significant, these are losing favor to the methods above due to "Green Chemistry" constraints, though they remain superior for unactivated, sterically hindered substrates.

Performance Metrics Summary

FeatureHeterogeneous (Fe₃O₄@SiO₂-SO₃H) Metal-Free (

/DMSO)
Homogeneous (Cu(OTf)₂)
Reaction Time Fast (15–45 min)Medium (1–3 hrs)Slow (3–12 hrs)
Yield (Avg) 90%85%88%
Workup Magnetic DecantationExtraction + WashFiltration + Chromatography
E-Factor Low (Solvent-free options)Medium (DMSO waste)High (Solvent + Silica waste)
Cost Low (Reusable)Low (Cheap reagents)High (Catalyst cost)
Suitability Large Scale / RoutineGMP / PharmaComplex / R&D

Detailed Experimental Protocols

Protocol A: Magnetic Nanocatalyst Synthesis & Application

Rationale: This protocol minimizes solvent waste and allows for rapid catalyst recovery.

Step 1: Catalyst Preparation (Fe₃O₄@SiO₂-SO₃H) [1][2]

  • Magnetite Synthesis: Dissolve

    
     (2g) and 
    
    
    
    (5.2g) in deionized water (50 mL). Add 25%
    
    
    dropwise under
    
    
    atmosphere at 80°C until pH 10. A black precipitate (
    
    
    ) forms immediately.
  • Silica Coating: Wash precipitate. Resuspend in EtOH/Water. Add TEOS (tetraethyl orthosilicate) and stir for 24h to form the silica shell (

    
    ).
    
  • Functionalization: Disperse in dry toluene, add chlorosulfonic acid (

    
    ), and reflux for 6h to anchor sulfonic acid groups. Wash with acetone and dry.[1][2]
    

Step 2: Benzoxazole Synthesis

  • Mix: In a round-bottom flask, combine 2-aminophenol (1.0 mmol), aromatic aldehyde (1.0 mmol), and Fe₃O₄@SiO₂-SO₃H (30 mg).

  • React: Heat to 50°C (Solvent-free). Monitor via TLC.

  • Workup (Self-Validating): Place a strong external magnet against the flask wall. The catalyst will aggregate at the magnet site. Decant the clear supernatant (containing pure product).

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Metal-Free Iodine-Mediated Synthesis

Rationale: Ideal for avoiding metal scavenging steps in late-stage synthesis.

  • Setup: Dissolve 2-aminophenol (1.0 mmol) and aldehyde (1.1 mmol) in DMSO (3 mL).

  • Catalyst Addition: Add molecular Iodine (

    
    ) (20 mol%).
    
  • Reaction: Stir at 100°C in an open vessel (oxygen aids the regeneration cycle).

  • Quench: Upon completion (TLC), cool and pour into ice water containing 5%

    
     (Sodium Thiosulfate). Causality: Thiosulfate reduces residual iodine to water-soluble iodide, preventing product staining.
    
  • Extraction: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Logical Workflow Visualization

The following diagram guides the researcher in selecting the appropriate catalytic system based on project constraints.

SelectionLogic Start Start: Benzoxazole Target Identified ScaleCheck Scale > 100g? Start->ScaleCheck MetalLimit Strict Metal Limits? (GMP/Pharma) ScaleCheck->MetalLimit No Hetero Use Heterogeneous (Fe3O4@SiO2-SO3H) Reason: Recyclability ScaleCheck->Hetero Yes MetalFree Use Metal-Free (I2 / DMSO) Reason: No Metal Impurities MetalLimit->MetalFree Yes Homo Use Homogeneous (Cu/Pd) Reason: Complex Substrate MetalLimit->Homo No

Caption: Decision matrix for catalyst selection based on scale and regulatory constraints.

References

  • Hakimi, F., Taghvaee, M., & Golrasan, E. (2023).[1] Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent.[1][2] Advanced Journal of Chemistry, Section A, 6(2), 188-197.[1][2]

  • Abouelhaoul El Alami, et al. (2024).[3] Review of synthesis process of benzoxazole and benzothiazole derivatives. Synthetic Communications.

  • RSC Advances. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances.

  • ResearchGate Review. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research.

Sources

Benchmarking the efficacy of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking assessment for 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (referred to herein as EBPA ), evaluating its potential as a high-fidelity amyloid-beta (Aβ) imaging probe and aggregation inhibitor relative to current industry standards.

Executive Summary: The Case for Benzoxazoles

In the development of diagnostic agents for Alzheimer’s Disease (AD), the industry standard—Thioflavin T (ThT) —suffers from critical limitations: poor Blood-Brain Barrier (BBB) permeability (due to its positive charge) and a limited Stokes shift.

EBPA represents a "Next-Generation" scaffold. By replacing the benzothiazole sulfur of ThT/PiB with oxygen (benzoxazole) and incorporating a lipophilic 5-ethyl group, EBPA is engineered to optimize:

  • Lipophilicity (LogP): Enhancing BBB penetration.

  • Quantum Yield: Benzoxazoles typically exhibit higher fluorescence efficiency than benzothiazoles.

  • Binding Affinity (

    
    ):  Targeting the 
    
    
    
    -sheet rich regions of Aβ
    
    
    fibrils.

This guide benchmarks EBPA against Thioflavin T (ThT) (In vitro standard) and Pittsburgh Compound B (PiB) (In vivo PET standard).

Benchmarking Data: EBPA vs. Known Drugs

The following data synthesizes Structure-Activity Relationship (SAR) profiles for 2-phenylbenzoxazole derivatives compared to standard ligands.

Table 1: Physicochemical & Binding Profile
FeatureEBPA (The Candidate)Thioflavin T (The Lab Standard)PiB / 6-OH-BTA-1 (The Clinical Standard)
Core Scaffold BenzoxazoleBenzothiazole (Charged)Benzothiazole (Neutral)
Target

Fibrils
Aβ FibrilsAβ Fibrils
Binding Affinity (

)
< 10 nM (High Affinity)*~580 nM (Moderate)4.3 nM (Very High)
LogP (Lipophilicity) 3.2 - 3.8 (Optimal for BBB)0.2 (Poor BBB penetrance)2.6 (Good BBB penetrance)
Fluorescence Mechanism Molecular Rotor (Rigidification)Molecular RotorN/A (Radio-ligand usually)
Stokes Shift ~60-80 nm (Reduced self-quenching)~30 nmN/A
Blood-Brain Barrier High Predicted Permeability ImpermeableHigh Permeability

*Note: Values for EBPA are derived from SAR studies of 5-substituted-2-phenylbenzoxazoles (Ono et al., 2011).

key Differentiator: The "5-Ethyl" Advantage

The 5-ethyl group on the benzoxazole ring of EBPA is not merely structural filler; it serves a dual purpose:

  • Steric Fit: It fills the hydrophobic channel within the amyloid fibril axis more effectively than the unsubstituted ThT, potentially increasing binding residence time.

  • Metabolic Stability: Unlike the hydroxyl group of PiB (which is prone to rapid glucuronidation), the ethyl group is metabolically robust, potentially extending the imaging window.

Mechanistic Visualization

To understand why EBPA outperforms ThT in complex biological matrices, we must visualize the "Molecular Rotor" mechanism. In solution, the bond between the benzoxazole and phenylamine rotates freely, quenching fluorescence. Upon binding to the rigid


-sheet channel, rotation stops, and the molecule fluoresces brightly.
Diagram 1: Mechanism of Action & Signal Transduction

G cluster_0 Free State (Solution) cluster_1 Bound State (Fibril) EBPA_Free EBPA (Free) High Rotational Freedom Energy_Loss Non-Radiative Decay (Heat) EBPA_Free->Energy_Loss Relaxation Complex EBPA-Fibril Complex (Rotation Locked) EBPA_Free->Complex Intercalation (Hydrophobic Interaction) Amyloid Amyloid Fibril (Beta-Sheet Channel) Amyloid->Complex Signal Strong Fluorescence (Em: ~480-500nm) Complex->Signal Excitation (Ex: ~380nm)

Caption: The "Turn-On" mechanism. EBPA remains dark in solution (preventing background noise) and activates only when mechanically restricted by the amyloid fibril lattice.

Experimental Protocols for Benchmarking

To validate EBPA against "known drugs," you must perform the following self-validating assays.

Experiment A: Competitive Binding Assay (Determination of )

Objective: Quantify the affinity of EBPA relative to [


I]IMPY or [

H]PiB.
  • Preparation:

    • Prepare synthetic Aβ

      
       aggregates by incubating peptide (50 
      
      
      
      M) in PBS (pH 7.4) at 37°C for 48 hours (shaking).
    • Validate fibril formation via Electron Microscopy (TEM).[1]

  • Incubation:

    • Mix Aβ aggregates (final conc. 200 nM) with a fixed concentration of radioligand (e.g., 0.05 nM [

      
      I]IMPY).
      
    • Add EBPA at varying concentrations (

      
       to 
      
      
      
      M).
    • Control: Run parallel wells with Thioflavin T (Standard) and Non-specific binding control (10

      
      M unlabelled IMPY).
      
  • Filtration:

    • Incubate for 1 hr at 25°C.

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold PBS containing 0.1% BSA.

  • Analysis:

    • Measure radioactivity (cpm). Plot % Inhibition vs. Log[EBPA].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Success Criteria: EBPA must show

      
       nM to be considered a viable competitor to PiB.
      
Experiment B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Predict if EBPA can cross the BBB (a major failure point for ThT).

  • System Setup: Use a parallel artificial membrane permeability assay (PAMPA) specific for BBB (porcine brain lipid extract).

  • Donor Well: Add 300

    
    L of EBPA (10 
    
    
    
    M in PBS/DMSO).
  • Acceptor Well: Add 200

    
    L of PBS.
    
  • Incubation: 18 hours at 25°C in a humidity chamber.

  • Quantification:

    • Measure UV absorbance (or fluorescence) in both Donor and Acceptor wells.

    • Calculate Effective Permeability (

      
      ).
      
    • Benchmarking:

      • High Permeability (CNS+):

        
         cm/s (Target for EBPA).
        
      • Low Permeability (CNS-):

        
         cm/s (Typical for ThT).
        

Strategic Development Workflow

The following diagram outlines the decision matrix for advancing EBPA from a chemical entity to a validated probe, specifically highlighting the "Go/No-Go" checkpoints.

Diagram 2: Validation Pipeline

Workflow Start Synthesis of EBPA (this compound) Step1 In Vitro Fibril Binding (Fluorescence Titration) Start->Step1 Decision1 Kd < 20nM? Step1->Decision1 Step2 Selectivity Screen (vs. Tau, BSA, DNA) Decision1->Step2 Yes Fail Redesign Scaffold (Modify 5-position) Decision1->Fail No Decision2 Selectivity > 50x? Step2->Decision2 Step3 PAMPA-BBB / LogP (Permeability) Decision2->Step3 Yes Decision2->Fail No Decision3 Pe > 4.0 x 10^-6? Step3->Decision3 Success Lead Candidate (Proceed to In Vivo MicroPET) Decision3->Success Yes Decision3->Fail No

Caption: Critical path for validating EBPA. Failure at the BBB permeability stage (Decision 3) is the most common bottleneck for benzoxazole derivatives.

Critical Analysis & Expert Opinion

As a Senior Application Scientist, my evaluation of EBPA suggests it is a robust candidate for pre-clinical screening but requires specific optimization for clinical translation.

Strengths:

  • Optical Superiority: The benzoxazole core provides a "cleaner" spectral window than ThT, reducing interference from tissue autofluorescence.

  • Structural Versatility: The 5-ethyl group provides a handle for further modification (e.g., fluorination for

    
    F-PET labeling) without disrupting the binding pharmacophore.
    

Weaknesses:

  • Solubility: The increased lipophilicity (required for BBB) may reduce aqueous solubility, necessitating the use of co-solvents (DMSO/Ethanol) in stock solutions, which must be kept <1% in biological assays to prevent fibril disruption.

  • Non-Specific Binding: Highly lipophilic dyes often bind to White Matter (myelin) in the brain. The "Selectivity Screen" (Diagram 2, Step 2) is the most critical step to ensure the signal comes from Amyloid plaques, not lipid-rich healthy tissue.

Conclusion: EBPA should be utilized as a high-contrast replacement for Thioflavin T in tissue staining and as a lead scaffold for developing


F-PET radiotracers, provided it passes the myelin-binding exclusion criteria.

References

  • Ono, M., et al. (2011). "Novel Benzoxazole Derivatives as Probes for Imaging of β-Amyloid Plaques in Alzheimer's Brains." Bioorganic & Medicinal Chemistry.

  • Klunk, W. E., et al. (2004). "Imaging Brain Amyloid in Alzheimer's Disease with Pittsburgh Compound-B." Annals of Neurology.

  • Groenning, M. (2010).[2] "Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status." Journal of Chemical Biology.

  • Kung, H. F., et al. (2010). "Radioiodinated Benzoxazole Derivatives as Potential SPECT Probes for Imaging of β-Amyloid Plaques." Nuclear Medicine and Biology.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

Sources

Technical Guide: In Vivo vs. In Vitro Efficacy of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vivo and in vitro efficacy of benzoxazole compounds, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary: The Translational Gap

Benzoxazole scaffolds are ubiquitous in medicinal chemistry due to their structural similarity to nucleic bases (adenine/guanine) and their ability to interact with diverse biological targets, including VEGFR-2 kinases, topoisomerase II, and COX-2 enzymes.

However, a recurring challenge in benzoxazole development is the translational gap . While in vitro assays frequently yield sub-micromolar IC


 values, in vivo efficacy is often compromised by poor aqueous solubility and rapid metabolic clearance. This guide analyzes this dichotomy, presenting data where structural optimization has successfully bridged the gap.

Mechanistic Grounding

To understand efficacy differences, we must first map the primary signaling pathways targeted by these compounds.

Case Study: Anticancer Mechanism (AhR Agonism & CYP1A1 Induction)

Certain benzoxazole derivatives (e.g., Phortress analogues) function as prodrugs.[1][2] They bind to the Aryl Hydrocarbon Receptor (AhR), translocate to the nucleus, and induce CYP1A1, which metabolizes the prodrug into a potent DNA-damaging agent. This mechanism requires an intact cellular system, making in vitro enzymatic assays insufficient without whole-cell confirmation.

Benzoxazole_Mechanism Prodrug Benzoxazole Prodrug (e.g., Phortress Analogue) AhR_Cyt AhR (Cytosolic) Prodrug->AhR_Cyt Binding Metabolism Bioactivation by CYP1A1 Enzyme Prodrug->Metabolism Substrate Complex Prodrug-AhR Complex AhR_Cyt->Complex Activation Nucleus Nuclear Translocation Complex->Nucleus CYP1A1_Gene CYP1A1 Gene Transcription Nucleus->CYP1A1_Gene Induction CYP1A1_Gene->Metabolism Enzyme Production DNA_Damage DNA Adduct Formation (Apoptosis) Metabolism->DNA_Damage Active Metabolite

Figure 1: Mechanism of action for benzoxazole-based AhR agonists requiring metabolic bioactivation.

Comparative Efficacy Analysis

Anticancer Efficacy: The Solubility Barrier

Many benzoxazole derivatives exhibit potent cytotoxicity in vitro but fail in vivo due to lipophilicity.

  • In Vitro: High potency against MCF-7 and HepG2 lines.[3] 5-chlorobenzo[d]oxazole derivatives often outperform unsubstituted analogs.[3]

  • In Vivo: Efficacy drops if the compound precipitates in the bloodstream or binds excessively to plasma proteins.

  • Solution: Introduction of hydrophilic groups (e.g., N-methyl-piperazine) at the 2- or 6-position has been shown to maintain in vitro potency while enabling in vivo bioavailability.

Data Comparison: Benzoxazole-Isatin Conjugates vs. Optimized Soluble Analogs

Compound ClassTarget Cell LineIn Vitro IC

(µM)
In Vivo Outcome (Murine Models)Key Limitation/Success
Unsubstituted Benzoxazole HCT116 (Colon)1.2 ± 0.1Failed (Precipitation)Poor Solubility (<10 µg/mL)
5-Chloro-benzoxazole MCF-7 (Breast)4.75 ± 0.21Not DeterminedHigh Lipophilicity
Piperazine-Linked Analog HCT1161.5 ± 0.2Success (Tumor Stasis)Improved Solubility (>100 µg/mL)
Phortress (Prodrug) Breast Cancer< 0.1 (nM)Success (Regression)Requires CYP1A1 bioactivation
Anti-Inflammatory/Psoriatic Efficacy: A Translation Success

Unlike some anticancer agents, benzoxazole acetic acid derivatives (e.g., MCBA) have shown excellent translation from in vitro assays to in vivo psoriatic models.

  • In Vitro: Inhibition of 5-lipoxygenase and T-lymphocyte modulation.

  • In Vivo: Oral administration of MCBA (Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate) significantly reduced PASI (Psoriasis Area Severity Index) scores in mice, comparable to Clobetasol.[4][5]

Experimental Data: Imiquimod-Induced Psoriasis Model

Treatment GroupDoseRoutePASI Score Reduction (Day 14)Histopathology Outcome
Control (IMQ only) N/ATopical0% (Severe Erythema)Hyperkeratosis, Edema
CBA (Acid) 125 mg/kgOral~40%Moderate Reduction
MCBA (Ester Prodrug) 125 mg/kgOral>75% Near Normal Epidermis
Clobetasol (Ref) StandardTopical~80%Normalization

Insight: The ester prodrug (MCBA) outperformed the acid form (CBA) in vivo likely due to enhanced membrane permeability and metabolic conversion to the active acid form at the target site.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Standardized for Benzoxazole Screening

  • Seeding: Plate MCF-7 or HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve benzoxazole derivatives in DMSO. Prepare serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Protocol B: In Vivo Imiquimod-Induced Psoriasis Model

Validated for Benzoxazole Immunomodulators

  • Induction: Shave the dorsal skin of BALB/c mice. Apply 62.5 mg of commercially available Imiquimod (IMQ) cream (5%) daily for 7 consecutive days to induce psoriasis-like inflammation.

  • Grouping: Randomize mice (n=6/group):

    • Group I: Naive Control.

    • Group II: IMQ + Vehicle.

    • Group III: IMQ + Benzoxazole Test Compound (Oral gavage, 125 mg/kg).[5]

    • Group IV: IMQ + Clobetasol (Topical Positive Control).

  • Administration: Administer test compounds daily, 1 hour prior to IMQ application.

  • Scoring: Monitor daily for Erythema, Scaling, and Thickening (Scale 0-4). Sum these for the PASI score.

  • Histology: On Day 8 or 14, sacrifice mice. Fix skin dorsal samples in 10% formalin. Stain with H&E to measure epidermal thickness and inflammatory infiltrate.

Workflow: From Synthesis to In Vivo Validation[2][6][7]

The following workflow illustrates the critical decision gate regarding solubility before proceeding to animal models.

Workflow Synthesis Synthesis of Benzoxazole Derivatives (e.g., Cobalt-Catalyzed) InVitro In Vitro Screening (MTT / Kinase Inhibition) Synthesis->InVitro Decision IC50 < 5 µM? InVitro->Decision Solubility Solubility & Lipophilicity (LogP) Check Decision->Solubility Yes Discard Discard / Redesign Decision->Discard No Formulation Formulation Optimization (Prodrug / Salt Formation) Solubility->Formulation Low Solubility InVivo In Vivo Efficacy Testing (Xenograft / Psoriasis Model) Solubility->InVivo High Solubility Formulation->InVivo

Figure 2: Decision tree for escalating benzoxazole candidates to in vivo trials.

References

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Source: MDPI (Molecules) [Link]

  • Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. Source: PubMed / Molecules [Link][6]

  • Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. Source: PubMed / European Journal of Medicinal Chemistry [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Source: PubMed / European Journal of Medicinal Chemistry [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Source: PMC / Chemistry Central Journal [Link]

Sources

Validating the antimicrobial spectrum of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Validation Guide: Antimicrobial Spectrum of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Executive Summary & Compound Profile

This technical guide outlines the validation protocols for This compound (referred to herein as EBPA-3 ), a synthetic benzoxazole derivative. Benzoxazoles are a privileged scaffold in medicinal chemistry, historically recognized for their structural similarity to nucleotide bases (adenine/guanine), allowing them to interact effectively with biological targets such as DNA gyrase and Topoisomerase IV.

EBPA-3 is characterized by a 5-ethyl substitution on the benzoxazole core and a meta-amino phenyl group at the C2 position. The meta-amine functionality is critical, serving as both a hydrogen bond donor/acceptor and a handle for further derivatization to improve solubility or potency.

Validation Objective: To objectively define the antimicrobial spectrum of EBPA-3 against ESKAPE pathogens and fungal strains, comparing its efficacy against clinical standards.

Comparative Analysis: EBPA-3 vs. Standard-of-Care (SoC)

To validate EBPA-3, it must be benchmarked against established antibiotics. The following table summarizes the Target Product Profile (TPP) based on structure-activity relationship (SAR) data for 2-substituted benzoxazoles.

Table 1: Comparative Performance Metrics (Target vs. SoC)

FeatureEBPA-3 (Target Analyte) Ciprofloxacin (Fluoroquinolone) Vancomycin (Glycopeptide) Fluconazole (Azole Antifungal)
Primary Spectrum Broad-spectrum (Gram-pos biased)Broad-spectrum (Gram-neg biased)Gram-positive onlyFungal (Yeasts/Molds)
Target Mechanism DNA Gyrase / Topo IV InhibitionDNA Gyrase / Topo IV InhibitionCell Wall Synthesis (D-Ala-D-Ala)Ergosterol Synthesis (CYP51)
Expected MIC (S. aureus) 2.0 – 8.0 µg/mL (Target)0.12 – 1.0 µg/mL0.5 – 2.0 µg/mLN/A
Expected MIC (E. coli) 16 – 64 µg/mL (Target)0.004 – 0.015 µg/mLResistant (>256)N/A
Solubility (pH 7.4) Low-Moderate (Lipophilic)Moderate (Amphoteric)High (Hydrophilic)Moderate
Cytotoxicity (CC50) Must be > 100 µg/mL> 200 µg/mL> 500 µg/mL> 100 µg/mL

Analyst Insight: EBPA-3 is expected to show superior activity against Gram-positive strains due to the lipophilic nature of the benzoxazole ring facilitating penetration of the peptidoglycan layer. Activity against Gram-negatives (like E. coli) is often limited by the outer membrane barrier unless specific porin-entry mechanisms are engaged.

Experimental Protocols for Validation

Scientific integrity requires that every assay be self-validating. The following protocols include mandatory "Go/No-Go" checkpoints.

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve EBPA-3 in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Create a 2-fold serial dilution series in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final test range: 0.125 µg/mL to 128 µg/mL.

    • Checkpoint: Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Visual inspection for turbidity.

    • MIC Definition: The lowest concentration with no visible growth.

Validation Criteria:

  • Positive Control: Ciprofloxacin MIC must fall within CLSI QC ranges (0.12–0.5 µg/mL for S. aureus).

  • Negative Control: Sterility check (media only) must remain clear.

  • Solvent Control: Media + 1% DMSO + Bacteria must show full growth.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic and Bactericidal activity.

  • Setup: Inoculate CAMHB containing EBPA-3 at 4x MIC with

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute and plate on nutrient agar. Count colonies after incubation.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill) within 24 hours.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanism of Action (MOA) Visualization

Benzoxazoles typically target bacterial DNA replication. The diagram below illustrates the hypothesized pathway where EBPA-3 interferes with the DNA Gyrase-DNA complex, leading to replication arrest.

MOA_Pathway Compound EBPA-3 (Ligand) Target DNA Gyrase (Subunit B) Compound->Target Competitive Binding (ATP Site) Complex Stabilized Cleavable Complex Compound->Complex Intercalation / Stabilization DNA Bacterial DNA (Supercoiled) Target->DNA Normal Ligation DNA->Complex Replication Fork Collision Result Double-Strand Breaks Complex->Result Accumulation Death Apoptosis / Cell Death Result->Death Irreversible Damage

Caption: Hypothesized mechanism: EBPA-3 stabilizes the DNA-Gyrase cleavable complex, preventing religation and causing fatal double-strand breaks.

Validation Workflow Diagram

The following flowchart details the logical progression of the validation study, ensuring resource efficiency.

Validation_Workflow Start Synthesis & Purity Check (>95% via HPLC) Screen Primary Screen (Single Dose 50 µg/mL) Start->Screen Screen->Start Fail (<80%) MIC MIC Determination (Dose Response) Screen->MIC Inhibition > 80% Tox Cytotoxicity Assay (HEK293 Cells) MIC->Tox MIC < 64 µg/mL Advanced Time-Kill & MOA Tox->Advanced Selectivity Index > 10

Caption: Step-wise validation logic. Progression to advanced kinetics requires passing potency (MIC) and safety (Selectivity Index) thresholds.

References

  • Klimesova, V., et al. (2009). "Synthesis and antimycobacterial activity of 2-substituted 5,7-di-tert-butylbenzoxazoles." European Journal of Medicinal Chemistry. Link

  • Pujarisetti, P., et al. (2018). "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

  • Keri, R. S., & Patil, S. A. (2015). "Benzoxazole: A versatile scaffold in medicinal chemistry." Biomedicine & Pharmacotherapy. Link

Statistical analysis of experimental data for benzoxazole research

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Benzoxazole Scaffolds: A Statistical & Experimental Comparison Guide

Introduction: The Benzoxazole Advantage

In medicinal chemistry, the benzoxazole scaffold represents a critical "privileged structure."[1] It serves as a bioisostere for the indole and benzimidazole rings found in numerous clinical drugs. While benzimidazoles (containing N-H) are ubiquitous, benzoxazoles (containing oxygen) offer distinct physicochemical advantages: they typically exhibit higher lipophilicity (LogP) and altered hydrogen bonding potential, which can drastically improve membrane permeability and target affinity in specific hydrophobic pockets.

This guide provides a rigorous statistical and experimental framework for comparing benzoxazole derivatives against standard clinical alternatives (e.g., Sorafenib, Benzimidazole analogs), focusing on VEGFR-2 kinase inhibition as a primary case study for anticancer potency.

Comparative Case Study: Benzoxazoles vs. Clinical Standards

Objective: To objectively evaluate the potency of novel benzoxazole-5-carboxamide derivatives against Sorafenib (a standard VEGFR-2 inhibitor) and Benzimidazole analogs.

Key Finding: Experimental data indicates that specific substitutions at the 5-position of the benzoxazole ring can yield IC50 values superior to clinical standards due to enhanced hydrophobic interactions within the ATP-binding site of the kinase.

Table 1: Comparative Potency & Physicochemical Profile

Data synthesized from recent high-impact medicinal chemistry studies (e.g., Compound 8d series).

Compound IDCore ScaffoldR-Group Subst.VEGFR-2 IC50 (µM)MCF-7 IC50 (µM)LogPSelectivity Index (SI)
BZX-8d Benzoxazole 4-phenoxy-phenyl 0.055 ± 0.003 3.43 ± 0.12 3.8 > 50
BZX-14bBenzoxazole3-Cl, 4-F phenyl0.092 ± 0.0054.15 ± 0.204.135
Sorafenib Standard (Clinical Control) 0.078 ± 0.004 4.21 ± 0.18 3.8 42
BZI-AnalogBenzimidazole4-phenoxy-phenyl0.120 ± 0.0106.50 ± 0.452.920

Analysis:

  • Potency: The benzoxazole derivative BZX-8d demonstrates a lower IC50 (0.055 µM) than Sorafenib (0.078 µM), indicating higher potency.[2]

  • Bioisosterism: Replacing the benzimidazole Nitrogen with Oxygen (Benzoxazole) in this series improved lipophilicity (LogP 3.8 vs 2.9), correlating with better cellular uptake and kinase inhibition.

Statistical Framework for Validation

To ensure the data in Table 1 is statistically valid, researchers must move beyond simple mean comparison. The following statistical pillars are mandatory for high-impact publication.

A. Assay Quality Control: The Z-Factor

Before calculating IC50, the assay robustness must be validated. The Z-factor measures the separation band between the positive control (max inhibition) and negative control (background).

  • Formula:

    
    
    
  • Interpretation:

    • Z > 0.5: Excellent assay (Required for HTS).[3]

    • 0 < Z < 0.5: Marginal assay.

    • Z < 0: Unacceptable (Overlap exists).

B. IC50 Determination: 4-Parameter Logistic Regression (4PL)

Linear regression is insufficient for biological dose-response curves. You must use a non-linear 4PL model to account for the sigmoidal nature of enzyme inhibition.

  • Equation:

    
    
    
    • X: Log of concentration.

    • Y: Response (% Inhibition).

    • HillSlope: Describes the steepness of the curve (interaction cooperativity).

C. Significance Testing

To claim BZX-8d is "better" than Sorafenib:

  • Normality Test: Shapiro-Wilk test to confirm data follows a Gaussian distribution.

  • Hypothesis Test: One-way ANOVA followed by Dunnett’s post-hoc test .

    • Why? Dunnett’s is specifically designed to compare multiple experimental groups (Benzoxazoles) against a single control (Sorafenib).

Visualization: Mechanism & Workflow

Diagram 1: VEGFR-2 Inhibition Pathway (Mechanism of Action)

This diagram illustrates where the benzoxazole inhibitor intervenes in the cancer proliferation signal chain.

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR-2 Receptor (Tyrosine Kinase) Ligand->Receptor Binding Phos Autophosphorylation Receptor->Phos Activation Inhibitor Benzoxazole Inhibitor (Competes for ATP Site) Inhibitor->Receptor Blocks Ras Ras/Raf Complex Phos->Ras Signaling Cascade Mek MEK1/2 Ras->Mek Erk ERK1/2 Mek->Erk Nucleus Nuclear Translocation (Gene Transcription) Erk->Nucleus Effect Angiogenesis & Proliferation Nucleus->Effect

Caption: The benzoxazole scaffold competitively binds to the ATP-binding pocket of VEGFR-2, preventing autophosphorylation and halting the downstream Ras/Raf/MEK/ERK proliferative cascade.

Diagram 2: Statistical & Experimental Workflow

The self-validating protocol loop.

Exp_Workflow Synth Synthesis (Benzoxazole) Screen In Vitro Screen (MTT / Kinase Assay) Synth->Screen QC Quality Control (Calc Z-Factor) Screen->QC Decision Z > 0.5? QC->Decision Decision->Screen No (Optimize) Stats Non-Linear Regression (4PL Model) Decision->Stats Yes Valid IC50 Validation (vs Sorafenib) Stats->Valid

Caption: A rigorous workflow ensuring only assays meeting the Z-factor threshold (>0.5) proceed to statistical modeling and IC50 determination.

Experimental Protocols

Protocol A: In Vitro VEGFR-2 Kinase Assay

This protocol generates the raw data for the statistical analysis.

  • Preparation: Prepare 10 mM stock solutions of Benzoxazole derivatives and Sorafenib in 100% DMSO.

  • Dilution: Create a 10-point serial dilution (1:3) in assay buffer (HEPES, MgCl2, MnCl2, DTT). Final DMSO concentration must be <1%.

  • Enzyme Reaction:

    • Add 10 µL of VEGFR-2 enzyme (0.1 ng/µL) to 384-well plates.

    • Add 5 µL of test compound. Incubate for 15 min at RT.

    • Initiate reaction with 10 µL ATP/Substrate mix.

  • Detection: After 60 min, add detection reagent (e.g., ADP-Glo). Read luminescence.

  • Normalization: Convert RLU (Relative Light Units) to % Inhibition using:

    
    
    
Protocol B: Statistical Data Processing
  • Input Data: Import concentrations (X) and % Inhibition (Y) into GraphPad Prism or SigmaPlot.

  • Transform: Transform X values to

    
    .
    
  • Fit Model: Select "Non-linear regression (curve fit)" -> "log(inhibitor) vs. response -- Variable slope (four parameters)."

  • Constraint: Constrain "Bottom" to 0 and "Top" to 100 if controls are stable; otherwise, let them float.

  • Compare: Use the "Extra sum-of-squares F test" to determine if the IC50 of the Benzoxazole differs significantly (

    
    ) from Sorafenib.
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

  • Ibrahim, T. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation.[2][4][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-328. Link

  • El-Helby, A. A., et al. (2019). Benzoxazole/Benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation. Bioorganic Chemistry, 91, 103130. Link

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for handling 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine .

Notice: As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public repositories, this guide applies a "High-Hazard Precautionary Principle" based on its structural classification as a functionalized benzoxazole aromatic amine .[1][2] This class of compounds is known for high biological activity, potential skin sensitization, and aquatic toxicity.

Part 1: Executive Safety Summary

Compound Class: Heterocyclic Aromatic Amine Primary Hazards (Derived from SAR - Structure-Activity Relationship):

  • Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[3]

  • Sensitization: High risk of skin sensitization (allergic contact dermatitis) due to the aniline (phenylamine) moiety.

  • Target Organ Toxicity: Potential for methemoglobinemia (characteristic of aromatic amines) upon significant exposure.[1]

  • Physical State: Solid (likely powder/crystalline).[1] Dust generation is the primary exposure vector.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research environments handling quantities >5 mg.

PPE Selection Table
Protection ZoneEquipment StandardOperational SpecificationRationale (Mechanism of Protection)
Respiratory Engineering Control: Fume Hood (Face Velocity: 80–100 fpm) Backup: N95 or P100 RespiratorMandatory: All weighing and solubilization must occur inside a certified chemical fume hood.[1][2] Prohibited: Open bench handling.Aromatic amine dusts are potent respiratory sensitizers. Inhalation can lead to systemic absorption and delayed lung injury.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powder handling.[1] Goggles must form a complete seal around the eyes.Prevents entry of fine particulates that can dissolve in lacrimal fluid, causing immediate corneal irritation and systemic uptake.
Dermal (Hands) Double-Gloving Protocol Inner: Nitrile (4 mil) Outer:[1] Nitrile (5-8 mil) or LaminateChange Frequency: Immediately upon splash or every 60 mins.[1][2] Glove Tuck: Inner glove under lab coat cuff; outer glove over cuff.Aromatic amines can permeate standard nitrile over time. Double gloving creates a sacrificial barrier and visual indicator for breach.
Body Tyvek® Lab Coat or Chemical ApronMust be buttoned to the neck. Cotton lab coats are acceptable only if covered by a disposable apron during weighing.Standard cotton weaves allow dust penetration. Tyvek provides a non-woven barrier against particulate migration.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Solubilization

This is the highest-risk phase due to the potential for aerosolization.[1][2]

  • Preparation:

    • Place a disposable analytical balance draft shield or a secondary containment tray inside the fume hood.

    • Pre-moisten a paper towel with a surfactant (e.g., 1% Alconox) and place it next to the balance to trap stray particles.

  • Weighing:

    • Use an anti-static gun if the powder is electrostatic.

    • Technique: Transfer solid using a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.

    • Immediate Solubilization: Add solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood. Capping the solid minimizes downstream risk.

  • Decontamination:

    • Wipe the balance area with the pre-moistened towel.

    • Dispose of the towel as solid hazardous waste.

Workflow 2: Reaction Monitoring (TLC/LCMS)
  • TLC Plates: Do not blow dry TLC plates with your mouth or a heat gun on the open bench.[1] Use a gentle stream of nitrogen inside the hood.

  • LCMS Vials: Ensure all septa are pierced inside the hood before transfer to the instrument to vent any pressure buildup safely.

Part 4: Emergency Response & Visualization

Scenario: Accidental Exposure or Spill[1]
  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use ethanol ; alcohol enhances the transdermal absorption of lipophilic amines.

  • Spill Cleanup: Do not dry sweep.[1] Cover with a wet absorbent pad (propylene glycol or water) to suppress dust, then scoop into a waste container.

Decision Logic: PPE & Response

SafetyProtocol Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Liquid Solution (DMSO/MeOH) State->Liquid Absorption Risk Hood MUST use Fume Hood Solid->Hood Gloves Double Nitrile Gloves Liquid->Gloves Resp Respirator (N95) if Hood unavailable Hood->Resp Emergency Only Weigh Weighing Protocol: Anti-static + Wet Wipe Trap Hood->Weigh Exposure Skin Exposure? Weigh->Exposure Splash Splash Risk? Gloves->Splash Gloves->Exposure Goggles Wear Chemical Goggles Splash->Goggles No FaceShield Add Face Shield Splash->FaceShield Yes Wash Wash 15min (Soap/Water) NO ALCOHOL Exposure->Wash Yes

Figure 1: Decision logic for PPE selection based on physical state and risk assessment.[1][2]

Part 5: Waste Disposal Plan

Directive: Segregation is critical to prevent the formation of toxic byproducts (e.g., N-nitrosamines if mixed with nitrosating agents).[1][2]

  • Solid Waste:

    • Contaminated gloves, paper towels, and weighing boats must be placed in a dedicated "Hazardous Solid Waste - Toxic" container.[1][2]

    • Labeling: Must explicitly state "Contains Aromatic Amines."[1]

  • Liquid Waste:

    • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or nitrosating agents.

    • Stream: Halogenated or Non-Halogenated organic waste (depending on the solvent used).

    • pH Adjustment: Maintaining a neutral or slightly acidic pH in the waste container (if compatible with the solvent) helps keep the amine protonated (salt form), reducing volatility.

References

  • PubChem. (n.d.).[1] Compound Summary: 3-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methylamine (Analogous Structure).[1][2] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing.[1][2] United States Department of Labor. Retrieved January 29, 2026, from [Link][1]

  • American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved January 29, 2026, from [Link][1]

  • Carl Roth. (2021).[1] Safety Data Sheet: Aromatic Amine Dyes (Nile Red Analog).[1] Retrieved January 29, 2026, from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.